Product packaging for 5-Bromo-2-methylbenzene-1-sulfonic acid(Cat. No.:CAS No. 56919-17-6)

5-Bromo-2-methylbenzene-1-sulfonic acid

Cat. No.: B1283415
CAS No.: 56919-17-6
M. Wt: 251.1 g/mol
InChI Key: NQVLVDGTVIOCGB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO3S B1283415 5-Bromo-2-methylbenzene-1-sulfonic acid CAS No. 56919-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVLVDGTVIOCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569251
Record name 5-Bromo-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56919-17-6
Record name 5-Bromo-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is an aromatic sulfonic acid containing a bromine atom and a methyl group on the benzene ring. Its chemical structure and properties make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is based on computational predictions due to the limited availability of experimentally determined values in the literature.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO₃S[1][2]
Molecular Weight 251.10 g/mol [1]
CAS Number 56919-17-6[1]
Density 1.735 g/cm³ (predicted)[2]
Refractive Index 1.599 (predicted)[2]
XLogP3-AA 1.7[1]
Topological Polar Surface Area 62.8 Ų[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[3]
Exact Mass 249.92993 u[1]
Monoisotopic Mass 249.92993 u[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and effective synthesis route is the electrophilic sulfonation of 4-bromotoluene. This method is a standard procedure for the preparation of aryl sulfonic acids.[4]

Experimental Protocol: Sulfonation of 4-Bromotoluene

This protocol is based on general methods for the sulfonation of aromatic compounds.[5]

Materials:

  • 4-Bromotoluene

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Thionyl Chloride (optional, to maintain acid concentration)[5]

  • Ice

  • Saturated Sodium Chloride Solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromotoluene.

  • Cool the flask in an ice bath.

  • Slowly add an excess of cold, concentrated sulfuric acid or fuming sulfuric acid dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude sulfonic acid.

  • The precipitated solid is then collected by vacuum filtration and washed with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

  • The crude product can be further purified by recrystallization from a suitable solvent or by other chromatographic methods.[6][7]

Note: The use of thionyl chloride can increase the rate of reaction by reacting with the water formed during the sulfonation, thus maintaining a high concentration of the sulfuric acid.[5]

Purification of Aryl Sulfonic Acids

Purifying aryl sulfonic acids can be challenging due to their high water solubility.[7] Common methods for purification include:

  • Recrystallization: This can be difficult due to the limited choice of suitable solvents.[6]

  • Ion-Exchange Chromatography: This is an effective method for removing inorganic impurities.[7]

  • Desalting with a C18 cartridge: This is a useful technique for removing salts from the crude product.[7]

  • Distillation/Rectification: This method can be employed, particularly when the concentration of the sulfonic acid in the mixture is adjusted to at least 30% by weight.[8]

Chemical Reactivity and Potential Applications

Aromatic sulfonic acids are versatile intermediates in organic synthesis. The sulfonic acid group can act as a directing group in further electrophilic aromatic substitutions and can also be replaced by other functional groups.

Key Reactions:

  • Conversion to Sulfonamides: this compound can be converted to its corresponding sulfonamide, 5-bromo-2-methylbenzenesulfonamide, a reaction of significant interest in medicinal chemistry.[9]

  • Hydrolysis to Phenols: Treatment with strong base can convert the sulfonic acid to the corresponding phenol.[4]

  • Desulfonation: Heating aryl sulfonic acids in aqueous acid can reverse the sulfonation reaction, yielding the parent arene. This property allows the sulfonic acid group to be used as a protecting group.[4]

Potential Applications:

The primary application of this compound is likely as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromo, methyl, and sulfonic acid groups provides multiple points for further chemical modification.

Safety and Handling

  • Hazards: Assumed to be a corrosive and toxic substance.[10] It may cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.[9]

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product 4-Bromotoluene 4-Bromotoluene Sulfonation Sulfonation 4-Bromotoluene->Sulfonation Quenching Quenching on Ice Sulfonation->Quenching H2SO4_Oleum Conc. H₂SO₄ or Oleum H2SO4_Oleum->Sulfonation Filtration Filtration Quenching->Filtration Washing Washing with Brine Filtration->Washing Purification Recrystallization / Chromatography Washing->Purification Product 5-Bromo-2-methylbenzene- 1-sulfonic acid Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Relationship between this compound and its Sulfonamide Derivative

Derivative_Relationship Sulfonic_Acid 5-Bromo-2-methylbenzene- 1-sulfonic acid Reaction Conversion Reaction (e.g., with SOCl₂ then NH₃) Sulfonic_Acid->Reaction Sulfonamide 5-bromo-2-methylbenzenesulfonamide Reaction->Sulfonamide

Caption: The synthetic relationship between the sulfonic acid and its corresponding sulfonamide.

References

An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid (CAS 56919-17-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzene-1-sulfonic acid, a halogenated aromatic sulfonic acid. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its properties, outlines a representative synthetic approach, and discusses its potential applications in the broader context of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group. These functional groups dictate its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56919-17-6[1][2]
Molecular Formula C₇H₇BrO₃S[1][2]
Molecular Weight 251.10 g/mol [1][2]
Density 1.735 g/cm³ (predicted)[2]
Refractive Index 1.599 (predicted)[2]
Topological Polar Surface Area 62.8 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[1][2]
Canonical SMILES CC1=C(C=C(C=C1)Br)S(=O)(=O)O[2]
InChI Key NQVLVDGTVIOCGB-UHFFFAOYSA-N[2]

Note: Some physical properties are predicted from computational models due to a lack of published experimental data.

Synthesis and Experimental Protocols

Representative Synthesis: Sulfonation of 4-Bromotoluene

The sulfonation of an aromatic compound is a reversible reaction. To drive the reaction towards the product, a dehydrating agent or removal of water is often employed.[3]

Reaction:

4-Bromotoluene + H₂SO₄/SO₃ → this compound + H₂O

Materials:

  • 4-Bromotoluene

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, e.g., 20% free SO₃) or sulfur trioxide

  • Dean-Stark apparatus (optional, for water removal)[3]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 4-bromotoluene.

  • Slowly, and with cooling, add a stoichiometric excess of concentrated sulfuric acid.

  • To increase the reaction rate and drive the equilibrium, fuming sulfuric acid (oleum) can be carefully added to the mixture. The reaction is typically heated to facilitate the sulfonation process.

  • Alternatively, the reaction can be set up with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving it to completion.[3]

  • The reaction mixture is heated (e.g., to 100-120 °C) for several hours with vigorous stirring. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is carefully poured into a saturated solution of sodium chloride.

  • The sodium salt of the sulfonic acid will precipitate out of the solution.[4]

  • The precipitate is collected by filtration, washed with a cold saturated sodium chloride solution, and can be further purified by recrystallization.

  • The free sulfonic acid can be obtained by treating the sodium salt with a strong acid.

Note: The precise reaction conditions (temperature, time, and concentration of sulfonating agent) would need to be optimized to maximize the yield of the desired product and minimize the formation of isomers and by-products.

Potential Applications in Drug Development

While there is no specific literature detailing the use of this compound in drug development, the broader class of benzenesulfonic acids and their derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry.[5][6]

  • Intermediates in Synthesis: Aromatic sulfonic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The sulfonic acid group can be converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides.[7]

  • Bioisosteres: The sulfonic acid group can act as a bioisostere for carboxylic acids or phosphates, potentially modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Improving Solubility: The high polarity of the sulfonic acid group can be used to increase the water solubility of a parent compound, which is often a desirable property for drug candidates.

  • Antimicrobial Agents: Sulfonamides, derived from sulfonic acids, were among the first effective antimicrobial drugs and continue to be a scaffold for the development of new antibacterial agents.[5][8]

  • Other Therapeutic Areas: Benzenesulfonamide derivatives have been investigated for a wide range of biological activities, including as anticancer agents (e.g., carbonic anhydrase inhibitors), anti-inflammatory agents, and treatments for diabetes.[5][9][10]

The presence of the bromo and methyl groups on the aromatic ring of this compound provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Signaling Pathways and Biological Activity

There is no direct evidence linking this compound to any specific signaling pathway or biological activity. However, related sulfonamide derivatives have been shown to target specific enzymes. For example, many sulfonamides are known to inhibit carbonic anhydrases, enzymes that are overexpressed in certain types of cancer and are involved in pH regulation.[9] The general structure of a benzenesulfonamide could potentially interact with various biological targets, and the specific substitution pattern of 5-bromo-2-methylbenzenesulfonamide derivatives would determine their selectivity and potency.

Safety and Handling

Detailed safety data for this compound is not available.[1] However, based on the properties of similar aromatic sulfonic acids, it should be handled with care. It is a strong acid and is likely corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualizations

General Workflow for Electrophilic Aromatic Sulfonation

The following diagram illustrates the general experimental workflow for the synthesis of an arylsulfonic acid via electrophilic aromatic sulfonation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Aromatic_Substrate Aromatic Substrate (e.g., 4-Bromotoluene) Reaction_Vessel Reaction Vessel (Round-bottom flask) Aromatic_Substrate->Reaction_Vessel Sulfonating_Agent Sulfonating Agent (H2SO4 / SO3) Sulfonating_Agent->Reaction_Vessel Heating Heating (e.g., 100-120 °C) Reaction_Vessel->Heating Cooling Cool to Room Temp. Heating->Cooling Stirring Vigorous Stirring Water_Removal Water Removal (Optional: Dean-Stark) Quenching Pour into sat. NaCl(aq) Precipitation Precipitation of Sodium Sulfonate Salt Filtration Filtration Washing Wash with cold sat. NaCl(aq) Filtration->Washing Recrystallization Recrystallization Final_Product Purified Sodium Arenesulfonate Recrystallization->Final_Product

Caption: General workflow for the synthesis of an arylsulfonic acid.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a starting chemical scaffold, like this compound, to potential drug candidates.

G cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A 5-Bromo-2-methyl- benzene-1-sulfonic acid B Conversion to Sulfonyl Chloride A->B C Reaction with Amine Library B->C D Library of Novel Sulfonamides C->D E In vitro Assays (e.g., Enzyme Inhibition) D->E F Cell-based Assays (e.g., Anticancer) D->F G Identification of 'Hit' Compounds E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling G->I J Optimized Lead Compounds H->J I->J

Caption: Drug discovery workflow starting from a sulfonic acid.

Conclusion

This compound is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. While detailed experimental and application-specific data are sparse in the public domain, its structural features suggest it could be a valuable precursor for creating novel sulfonamide derivatives for biological evaluation. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other applications.

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Chemical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group. The strategic placement of these functional groups influences its chemical reactivity and potential biological activity.

Molecular Formula: C₇H₇BrO₃S[1][2]

Molecular Weight: 251.10 g/mol [1][2]

CAS Number: 56919-17-6[1][2]

The structure of this compound is depicted in the diagram below.

Molecular Structure of this compound cluster_benzene C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1 O1 O S->O1 O2 O S->O2 OH OH S->OH

Figure 1: 2D representation of the molecular structure.

Physicochemical Properties

A summary of the known and computed physicochemical properties is provided below.

PropertyValueSource
Molecular FormulaC₇H₇BrO₃S[1][2]
Molecular Weight251.10 g/mol [1][2]
CAS Number56919-17-6[1][2]
Density1.735 g/cm³[1][3]
Refractive Index1.599[1][3]
XLogP3-AA1.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Topological Polar Surface Area62.8 Ų[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Predicted ¹³C NMR
Chemical shift values are not available in the search results.Chemical shift values are not available in the search results.

Note: The table above is a placeholder. No predicted chemical shift values were found in the search results. Commercial suppliers may offer analytical data upon request.[4]

Experimental Protocols

Proposed Synthesis Workflow

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results. However, a plausible two-step synthesis can be proposed based on the known synthesis of the precursor, 5-bromo-2-methylbenzenesulfonyl chloride, followed by hydrolysis.

Proposed Synthesis and Characterization Workflow start Start: 4-Bromotoluene step1 Sulfonylation with Chlorosulfonic Acid start->step1 intermediate Intermediate: 5-Bromo-2-methylbenzenesulfonyl chloride step1->intermediate step2 Hydrolysis intermediate->step2 product Product: this compound step2->product purification Purification (e.g., Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Figure 2: Proposed workflow for synthesis and analysis.

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride (Precursor)

This protocol is adapted from the synthesis of similar compounds.

  • Materials: 4-Bromotoluene, Chlorosulfonic acid, Dichloromethane.

  • Procedure:

    • Dissolve 4-bromotoluene in dichloromethane in a reaction vessel equipped with a stirrer and cooled in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of sulfonyl chlorides.

  • Materials: 5-Bromo-2-methylbenzenesulfonyl chloride, Water or dilute base (e.g., NaOH solution).

  • Procedure:

    • Suspend or dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride in water.

    • Heat the mixture to reflux. The hydrolysis can be accelerated by the addition of a base.

    • Monitor the disappearance of the sulfonyl chloride.

    • After the reaction is complete, cool the solution.

    • If a base was used, acidify the solution with a strong acid (e.g., HCl) to precipitate the sulfonic acid.

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system. The purity and identity of the final compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (S=O, O-H, C-Br).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Potential Applications in Drug Development (Hypothetical)

While no specific biological activities or drug development applications for this compound have been reported, the broader class of substituted benzenesulfonamides and sulfonic acids has shown a wide range of biological activities.[5][6] These include antimicrobial and anti-inflammatory properties.[5][7] Some benzenesulfonate derivatives have also been investigated for their anticancer activity, potentially through the inhibition of specific signaling pathways.[6]

Given these precedents, this compound could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. Its potential biological effects would need to be investigated through in vitro and in vivo studies.

Hypothetical Signaling Pathway for Investigation

Based on the known activities of related compounds, a hypothetical area of investigation for this class of molecules could be their interaction with inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Signaling Pathway for Investigation stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor adaptor Adaptor Proteins receptor->adaptor IKK IKK Complex adaptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (e.g., COX-2, iNOS) compound 5-Bromo-2-methylbenzene- 1-sulfonic acid Derivative compound->IKK potential inhibition?

References

5-Bromo-2-methylbenzene-1-sulfonic acid physical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is compiled from various chemical data sources to support research and development activities.

Core Physical and Chemical Properties

This compound, with CAS number 56919-17-6, is an organobromine compound.[1][2][3][4][5][6] Its properties are summarized in the table below, providing a clear comparison of its key physical and chemical data points.

PropertyValueSource(s)
Molecular Formula C₇H₇BrO₃S[1][2][3]
Molecular Weight 251.10 g/mol [1][2]
Exact Mass 249.92993 u[2][3]
Monoisotopic Mass 249.92993 u[2][3]
Density 1.735 g/cm³[1][3]
Refractive Index 1.599[1][3]
Topological Polar Surface Area 62.8 Ų[1][2]
Hydrogen Bond Donor Count 1[1][3]
Hydrogen Bond Acceptor Count 3[1][3]
XLogP3 1.7[1][3]
Complexity 244[2][3]
Heavy Atom Count 12[2][3]

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzoic Acid

A documented method for the synthesis of 5-bromo-2-methylbenzoic acid involves the bromination of 2-methylbenzoic acid.[7][8]

Materials:

  • 2-methylbenzoic acid

  • Concentrated sulfuric acid

  • Bromine

  • Ice water

  • Ethanol

Procedure:

  • Dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer at room temperature.[7]

  • Add bromine dropwise to the solution over a period of 10 minutes.[7]

  • Stir the reaction mixture at 25°C for 20 hours.[7]

  • Pour the reaction solution into ice water to precipitate the solid product.[7]

  • Filter the precipitated solid and wash it with water.[7]

  • Air-dry the solid to obtain the crude bromo compound.[7]

  • For purification, dissolve the crude product in ethanol at 70°C.[7]

  • Cool the solution to 20°C and then further cool to below 10°C for 3 hours to allow for crystallization.[7]

  • Filter the precipitated crystals and air-dry them to obtain purified 5-bromo-2-methylbenzoic acid.[7]

Visualizations

The following diagrams illustrate the logical relationships and a potential experimental workflow.

G Logical Relationship of Compound Properties A This compound (C₇H₇BrO₃S) B Molecular Structure A->B determines C Physical Properties (Density, Refractive Index) B->C influences D Computed Properties (XLogP3, TPSA) B->D allows calculation of E Spectroscopic Data (NMR, etc. - Predicted) B->E predicts

Caption: Relationship between molecular structure and properties.

G Synthesis Workflow for 5-Bromo-2-methylbenzoic Acid cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification A 1. Dissolve 2-methylbenzoic acid in conc. H₂SO₄ B 2. Add Bromine dropwise A->B C 3. Stir at 25°C for 20 hours B->C D 4. Pour into ice water C->D Proceed to E 5. Filter precipitated solid D->E F 6. Wash with water & air-dry E->F G 7. Dissolve crude product in hot ethanol F->G Proceed to H 8. Cool to crystallize G->H I 9. Filter and dry pure product H->I

Caption: Experimental workflow for a potential precursor.

References

Synthesis and Characterization of 5-Bromo-2-methylbenzene-1-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylbenzene-1-sulfonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Introduction

This compound (C₇H₇BrO₃S) is an aromatic sulfonic acid containing a bromine atom and a methyl group on the benzene ring. Its structural features make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The sulfonic acid group provides water solubility and can act as a handle for further chemical modifications.

Compound Properties:

PropertyValue
CAS Number 56919-17-6
Molecular Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol [1][2][3]
Density 1.735 g/cm³[2][3]
Refractive Index 1.599[2][3]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromotoluene. The first step involves the chlorosulfonation of 4-bromotoluene to yield the intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. The subsequent step is the hydrolysis of this sulfonyl chloride to the desired sulfonic acid.

Synthesis_Pathway Start 4-Bromotoluene Intermediate 5-Bromo-2-methylbenzenesulfonyl chloride Start->Intermediate Chlorosulfonic acid (ClSO3H) End This compound Intermediate->End Hydrolysis (H2O)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

This procedure is based on the established method of chlorosulfonating 4-bromotoluene.

Materials:

  • 4-Bromotoluene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Hydrolysis of 5-Bromo-2-methylbenzenesulfonyl chloride

This is a general procedure for the hydrolysis of an arylsulfonyl chloride.

Materials:

  • 5-Bromo-2-methylbenzenesulfonyl chloride

  • Water

  • (Optional) A base such as sodium hydroxide for neutralization if the salt is desired.

Procedure:

  • Add 5-bromo-2-methylbenzenesulfonyl chloride to a round-bottom flask.

  • Add an excess of water to the flask.

  • Heat the mixture to reflux with stirring. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The reaction can be monitored by the disappearance of the water-insoluble sulfonyl chloride.

  • After the reaction is complete, the resulting aqueous solution of this compound can be used as is, or the water can be removed under reduced pressure to yield the solid sulfonic acid.

  • If the sodium salt is desired, the acidic solution can be carefully neutralized with a solution of sodium hydroxide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A Chlorosulfonation of 4-Bromotoluene B Hydrolysis of Sulfonyl Chloride A->B C Extraction & Washing B->C D Recrystallization / Evaporation C->D E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: General experimental workflow for synthesis and characterization.

Characterization Data

Detailed experimental characterization data for this compound is not widely available in the public domain. The following tables summarize the available data for the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride, and predicted data for the final product.

NMR Spectroscopy

Table 1: NMR Data for 5-Bromo-2-methylbenzenesulfonyl chloride

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 8.20d2.1Ar-H
7.72dd8.2, 2.0Ar-H
7.31d8.2Ar-H
2.74s--CH₃
¹³C NMR 144.1--Ar-C
138.2--Ar-C
137.0--Ar-C
135.0--Ar-C
131.4--Ar-C
120.1--Ar-C
20.0---CH₃

Note: The above data is for the sulfonyl chloride intermediate and serves as a reference. Predicted NMR data for this compound is available in some chemical databases but is not presented here as it is not experimental.

IR and Mass Spectrometry

Expected IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (sulfonic acid)3200-2500 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfonic acid)1250-1160 and 1080-1010
C=C stretch (aromatic)1600-1450
C-Br stretch700-500

Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, along with characteristic fragmentation patterns including the loss of SO₃ and Br.

Conclusion

This technical guide outlines a reliable synthetic route to this compound via the chlorosulfonation of 4-bromotoluene followed by hydrolysis. While detailed experimental characterization data for the final product is limited, the provided information on its intermediate and the general characteristics of aryl sulfonic acids offer a solid foundation for researchers. Further experimental validation of the spectroscopic data for the final compound is encouraged.

References

An In-Depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of the Synthesis, Derivatives, and Potential Biological Applications of a Versatile Benzene Sulfonic Acid Core

This technical guide provides a comprehensive overview of 5-bromo-2-methylbenzene-1-sulfonic acid, its derivatives, and analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential therapeutic applications of this class of molecules. This document details synthetic pathways, experimental protocols, and available data on the biological activities of these compounds, with a focus on their potential as enzyme inhibitors.

Core Compound and Derivatives: Synthesis and Characterization

This compound and its derivatives are aromatic organic compounds characterized by a benzene ring substituted with a sulfonic acid or sulfonyl derivative group, a bromine atom, and a methyl group. The relative positions of these substituents can significantly influence the chemical reactivity and biological activity of the molecule. The primary route to synthesizing derivatives of this compound involves the preparation of the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride.

Synthesis of the Key Intermediate: 5-Bromo-2-methylbenzenesulfonyl Chloride

The most direct synthesis of 5-bromo-2-methylbenzenesulfonyl chloride starts from the readily available 4-bromotoluene. The process involves an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzenesulfonyl Chloride from 4-Bromotoluene [1]

  • Materials: 4-bromotoluene, Chlorosulfonic acid (ClSO₃H), Dichloromethane (CH₂Cl₂), Ice-water.

  • Procedure:

    • A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is prepared.

    • This solution is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL).

    • The reaction mixture is stirred in an ice bath overnight, allowing the temperature to gradually rise to 10 °C.

    • The solvent is removed under reduced pressure.

    • The residue is then carefully and dropwise added to ice-water.

    • The resulting solid precipitate is collected by filtration and washed with water.

  • Yield: This procedure affords a mixture of isomers, with 5-bromo-2-methylbenzenesulfonyl chloride as the major product (81% of a 94% total yield).[1]

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product 4-Bromotoluene 4-Bromotoluene Chlorosulfonation Chlorosulfonation 4-Bromotoluene->Chlorosulfonation Substrate Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonation Reagent Dichloromethane Dichloromethane Dichloromethane->Chlorosulfonation Solvent Solvent Removal Solvent Removal Chlorosulfonation->Solvent Removal Quenching with Ice-Water Quenching with Ice-Water Solvent Removal->Quenching with Ice-Water Filtration Filtration Quenching with Ice-Water->Filtration 5-Bromo-2-methylbenzenesulfonyl Chloride 5-Bromo-2-methylbenzenesulfonyl Chloride Filtration->5-Bromo-2-methylbenzenesulfonyl Chloride

Fig. 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl Chloride.
Derivatives of this compound

From the pivotal intermediate, 5-bromo-2-methylbenzenesulfonyl chloride, a variety of derivatives can be synthesized.

  • This compound: This can be obtained through the hydrolysis of the sulfonyl chloride. While a specific protocol for this particular hydrolysis was not found in the literature search, the general procedure involves reacting the sulfonyl chloride with water, often in the presence of a base to neutralize the hydrochloric acid byproduct.

  • 5-Bromo-2-methylbenzenesulfonamides: These amide derivatives are readily prepared by reacting 5-bromo-2-methylbenzenesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl formed during the reaction.

  • Aryl and Alkyl 5-Bromo-2-methylbenzene-1-sulfonates: Ester derivatives can be synthesized by reacting the sulfonyl chloride with the desired alcohol or phenol in the presence of a base.

The general synthetic pathways to these derivatives are illustrated below:

G cluster_derivatives Derivatives 5-Bromo-2-methylbenzenesulfonyl Chloride 5-Bromo-2-methylbenzenesulfonyl Chloride This compound This compound 5-Bromo-2-methylbenzenesulfonyl Chloride->this compound Hydrolysis (H₂O) 5-Bromo-2-methylbenzenesulfonamides 5-Bromo-2-methylbenzenesulfonamides 5-Bromo-2-methylbenzenesulfonyl Chloride->5-Bromo-2-methylbenzenesulfonamides Amination (R₁R₂NH) Aryl/Alkyl 5-Bromo-2-methylbenzene-1-sulfonates Aryl/Alkyl 5-Bromo-2-methylbenzene-1-sulfonates 5-Bromo-2-methylbenzenesulfonyl Chloride->Aryl/Alkyl 5-Bromo-2-methylbenzene-1-sulfonates Esterification (ROH) G Benzenesulfonamide Derivative Benzenesulfonamide Derivative Carbonic Anhydrase Active Site Carbonic Anhydrase Active Site Benzenesulfonamide Derivative->Carbonic Anhydrase Active Site Binds to Zinc Ion (Zn²⁺) Zinc Ion (Zn²⁺) Benzenesulfonamide Derivative->Zinc Ion (Zn²⁺) Coordinates with Inhibition of Enzyme Activity Inhibition of Enzyme Activity Carbonic Anhydrase Active Site->Inhibition of Enzyme Activity Leads to Zinc Ion (Zn²⁺)->Carbonic Anhydrase Active Site is a key component of

References

In-depth Technical Guide: Reactivity of the Sulfonic Acid Group in 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the sulfonic acid group in 5-Bromo-2-methylbenzene-1-sulfonic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a sulfonamide moiety. This document details the key chemical transformations of the sulfonic acid group, including its conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters, as well as the conditions for its removal via desulfonation. The guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry in research and drug development.

Introduction

This compound is an aromatic sulfonic acid that plays a significant role as a building block in medicinal chemistry. The presence of the sulfonic acid group, along with the bromine atom and the methyl group on the benzene ring, offers a versatile platform for a variety of chemical modifications. The reactivity of the sulfonic acid group is of particular interest as it allows for the introduction of diverse functionalities, leading to the synthesis of complex molecules with potential therapeutic applications. Understanding the chemical behavior of this functional group is crucial for its effective utilization in the design and synthesis of new drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56919-17-6[1]
Molecular Formula C₇H₇BrO₃S[1]
Molecular Weight 251.10 g/mol [1]
Appearance White crystalline solid (predicted)
Solubility Soluble in water and polar organic solvents
pKa Strong acid

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. However, the primary focus of this guide is the reactivity of the sulfonic acid group itself. The key transformations are detailed in the following sections.

Conversion to Sulfonyl Chloride

The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a pivotal step, as the sulfonyl chloride is a much more reactive intermediate for nucleophilic substitution reactions. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).

Reaction Scheme:

dot

G start This compound reagent + Thionyl Chloride (SOCl₂) product 5-Bromo-2-methylbenzene-1-sulfonyl chloride start->product Chlorination

Figure 1: Conversion to Sulfonyl Chloride.

Synthesis of Sulfonamides

5-Bromo-2-methylbenzenesulfonamides are valuable compounds in drug discovery, known for their diverse biological activities.[2] These are synthesized by reacting the corresponding sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

dot

G start 5-Bromo-2-methylbenzene-1-sulfonyl chloride reagent + Amine (R₂NH) + Base product 5-Bromo-2-methylbenzenesulfonamide start->product Amination

Figure 2: Synthesis of Sulfonamides.

Formation of Sulfonate Esters

Sulfonate esters can be prepared by reacting the sulfonyl chloride with an alcohol in the presence of a base. These esters are also useful as intermediates in organic synthesis.

Reaction Scheme:

Figure 3: Formation of Sulfonate Esters.

Desulfonation

The sulfonic acid group can be removed from the aromatic ring through a process called desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. This reaction can be useful when the sulfonic acid group is used as a temporary protecting or directing group.

Reaction Scheme:

dot

G start This compound reagent + H₂O, Heat + Dilute Acid product 4-Bromo-1-methylbenzene start->product Desulfonation

Figure 4: Desulfonation Reaction.

Experimental Protocols

This section provides detailed experimental procedures for the key reactions of this compound.

Protocol for Conversion to 5-Bromo-2-methylbenzene-1-sulfonyl chloride

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dry dichloromethane (DCM)

    • Round bottom flask with a reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a dry 250 mL round bottom flask, suspend 10.0 g of this compound in 50 mL of dry dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 10 mL of thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-Bromo-2-methylbenzene-1-sulfonyl chloride.

    • The product can be further purified by recrystallization from a suitable solvent like hexane.

Protocol for the Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from sulfonyl chlorides.

  • Materials:

    • 5-Bromo-2-methylbenzene-1-sulfonyl chloride

    • Ammonia solution (or a primary/secondary amine)

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5.0 g of 5-Bromo-2-methylbenzene-1-sulfonyl chloride in 50 mL of dichloromethane in a round bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired amine (e.g., 2 equivalents of ammonia in water or a primary/secondary amine) and a slight excess of a base like pyridine or triethylamine.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with dilute HCl to remove the excess amine and base, followed by a wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude sulfonamide.

    • Purify the product by recrystallization or column chromatography.

Protocol for Desulfonation

This protocol is based on the desulfonation of a structurally similar brominated naphthol sulfonic acid. [3]

  • Materials:

    • This compound

    • 20% aqueous sulfuric acid

    • Round bottom flask with a reflux condenser

    • Diethyl ether

  • Procedure:

    • In a round bottom flask, prepare a slurry of 10.0 g of this compound in 100 mL of 20% aqueous sulfuric acid.

    • Heat the slurry to reflux for 30-60 minutes. [3]The progress of the reaction can be monitored by TLC.

    • After cooling, extract the reaction mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-bromo-1-methylbenzene.

Quantitative Data Summary

The following table summarizes the expected yields for the reactions described above, based on literature for analogous compounds.

ReactionProductReagentsTypical Yield (%)
Conversion to Sulfonyl Chloride 5-Bromo-2-methylbenzene-1-sulfonyl chlorideThionyl Chloride80-90
Synthesis of Sulfonamide 5-Bromo-2-methylbenzenesulfonamideAmine, Base70-95
Desulfonation 4-Bromo-1-methylbenzeneDilute H₂SO₄, Heat>90

Logical Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound.

dot

G cluster_0 Reaction Pathways of this compound A This compound B 5-Bromo-2-methylbenzene-1-sulfonyl chloride A->B  Chlorination  (SOCl₂ or HSO₃Cl) E 4-Bromo-1-methylbenzene A->E  Desulfonation  (Dilute H₂SO₄, Heat) C 5-Bromo-2-methylbenzenesulfonamide B->C  Amination  (R₂NH, Base) D Alkyl 5-Bromo-2-methylbenzenesulfonate B->D  Esterification  (ROH, Base)

Figure 5: Synthetic workflow.

Conclusion

This technical guide has detailed the primary reactive pathways of the sulfonic acid group in this compound. The conversion to the highly versatile sulfonyl chloride intermediate opens up avenues for the synthesis of a wide array of sulfonamides and sulfonate esters, which are of significant interest in the field of drug development. Furthermore, the ability to remove the sulfonic acid group via desulfonation provides a strategic tool for synthetic chemists. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

Technical Guide: Safety and Handling of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited experimental data is available for 5-Bromo-2-methylbenzene-1-sulfonic acid. The following tables summarize computed and available physical properties.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 56919-17-6[1][2][3]
Molecular Formula C7H7BrO3S[1][2][4]
Molecular Weight 251.10 g/mol [2][4]
Canonical SMILES CC1=C(C=C(C=C1)Br)S(=O)(=O)O[2]

Table 2: Computed Physical Properties

PropertyValueSource
Density 1.735 g/cm³[1][2]
Refractive Index 1.599[1][2]
Topological Polar Surface Area 62.8 Ų[1][2][4]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
XLogP3-AA 1.7[2]

Hazard Identification and Assessment

Note: No specific GHS classification or quantitative toxicological data (e.g., LD50) for this compound has been found in the reviewed literature. The following assessment is based on the properties of structurally similar compounds, namely aromatic sulfonic acids.

  • Corrosivity: Aromatic sulfonic acids are generally strong acids and should be considered corrosive.[5][6] They are expected to cause severe skin burns and eye damage upon contact.[5][7] Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns.[8]

  • Irritation: Inhalation of dust or vapors may cause severe irritation or burns to the respiratory tract.[5][9]

  • Ingestion: Ingestion is likely to be harmful and may cause burns to the gastrointestinal system.[7]

Due to the lack of specific data, this compound should be treated as a substance with unknown toxicity, and all handling procedures must reflect a high degree of caution.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • All manipulations of this compound, including weighing and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles in conjunction with a face shield are required.[8] Standard safety glasses are not sufficient.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves are mandatory. Given the nature of sulfonic acids, butyl rubber or similar resistant gloves should be considered. Always inspect gloves for integrity before use.[8]

  • Respiratory Protection: If there is a risk of generating significant amounts of dust, and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases/vapors should be used.[11]

Storage and Stability

  • Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[12] Keep containers tightly closed. Store below eye level.[8]

  • Segregation: Store separately from bases, oxidizing agents, and any incompatible materials.[9]

  • Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to moisture.

Accidental Release and Emergency Procedures

Spill Response

The response should be dictated by the size and location of the spill.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, neutralize the spill by gently covering it with a suitable absorbent/neutralizing agent for acids, such as sodium bicarbonate or calcium carbonate.[13][14] Do not use combustible materials like paper towels for initial absorption.

    • Work from the outside of the spill inward to prevent spreading.

    • Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a soap and water solution.[13]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[13]

    • Close the doors to the laboratory to confine the hazard.[13]

    • Contact your institution's emergency response team immediately.[15][16]

    • Provide them with the identity of the chemical and the approximate amount spilled.[13]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Use a safety shower if the contact area is large.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink water or milk.[12] Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

Experimental Protocols and Workflows

General Experimental Protocol for Handling a Corrosive Solid with Unknown Toxicity
  • Pre-Experiment Preparation:

    • Conduct a thorough literature search for any available safety data.

    • Perform a detailed risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower, eyewash station, and spill kit.

    • Prepare and label the designated hazardous waste container.

  • Execution (inside a chemical fume hood):

    • Don all required PPE (face shield, goggles, lab coat, appropriate gloves).

    • Place absorbent, plastic-backed pads on the work surface to contain any minor spills.

    • Carefully weigh the required amount of the solid. Avoid creating dust.

    • When dissolving, always add the acid solid slowly to the solvent with stirring. Never add the solvent to the solid, especially water, as this can cause a violent exothermic reaction.[8][9]

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Place all contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) into the designated hazardous waste container.

    • Seal and properly label the hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for safely handling a chemical with unknown specific hazards like this compound.

SafeHandlingWorkflow prep 1. Preparation & Risk Assessment ppe_check 2. Verify Engineering Controls & Don Full PPE prep->ppe_check handling 3. Handle Compound in Chemical Fume Hood ppe_check->handling spill_check Spill Occurred? handling->spill_check cleanup 4. Decontamination & Waste Disposal spill_check->cleanup No minor_spill Minor Spill Protocol: Neutralize & Clean spill_check->minor_spill Yes (Minor) major_spill Major Spill Protocol: Evacuate & Alert EHS spill_check->major_spill Yes (Major) end Procedure Complete cleanup->end minor_spill->cleanup

Caption: Safe handling workflow for chemicals with unknown hazards.

References

In-Depth Technical Guide: Thermo-chemical Properties of 5-Bromo-2-methylbenzene-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermo-chemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid. Due to the limited specific experimental data for this compound, this guide also includes information on closely related substances and general experimental protocols to offer a predictive and practical framework for researchers.

Chemical Identity and Physical Properties

This compound is an aromatic sulfonic acid with the chemical formula C₇H₇BrO₃S.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrO₃S[1]
Molecular Weight 251.10 g/mol [1]
CAS Number 56919-17-6[1]
Appearance White to off-white crystalline solid (predicted)General knowledge of sulfonic acids
Density (computed) 1.735 g/cm³ECHEMI
Refractive Index (computed) 1.599ECHEMI

Thermo-chemical Data

Table 2: Estimated and Comparative Thermo-chemical Properties

PropertyValueNotes and Comparative Data
Melting Point Not availableBenzenesulfonic acid (anhydrous) melts at 51 °C.[2] Substituted benzenesulfonic acids have a wide range of melting points; for example, 4-bromobenzenesulfonic acid monohydrate melts at 115-118 °C.[3] A melting point in the range of 100-200 °C could be expected.
Boiling Point Not availableAromatic sulfonic acids generally decompose before boiling at atmospheric pressure.[4] Benzenesulfonic acid has a reported boiling point of 190 °C, likely under reduced pressure.[2]
Decomposition Temperature Estimated 200-300 °CAromatic sulfonic acids typically undergo thermal decomposition in this range.[4] Desulfonation of benzenesulfonic acid occurs when heated in water near 200 °C.[2] Aryl sulfonate surfactants have shown decomposition temperatures starting around 230 °C.[5]
Enthalpy of Formation (ΔfH°) Not availableThe standard enthalpy of formation for gaseous benzenesulfonic acid is calculated to be -536.22 kJ/mol using the Joback method.[6] Experimental determination would require calorimetric measurements.

Experimental Protocols

The following sections describe general experimental methodologies that can be applied to determine the thermo-chemical properties of this compound.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound was not found. However, a plausible synthetic route would involve the sulfonation of 2-bromotoluene, analogous to the sulfonation of benzene to produce benzenesulfonic acid.[2] The synthesis of the related compound, 5-bromo-2-methylbenzoic acid, involves the bromination of 2-methylbenzoic acid in the presence of sulfuric acid.[7]

General Sulfonation Protocol:

  • Reactant: Start with 2-bromotoluene.

  • Sulfonating Agent: Use fuming sulfuric acid (oleum) or concentrated sulfuric acid.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture. The temperature and reaction time would need to be optimized to favor the desired isomer.

  • Work-up: The reaction mixture is poured onto ice to precipitate the sulfonic acid. The product can then be isolated by filtration and purified by recrystallization.

Synthesis_Workflow reactant 2-Bromotoluene reaction Sulfonation Reaction reactant->reaction reagent Fuming Sulfuric Acid reagent->reaction workup Quenching with Ice reaction->workup isolation Filtration workup->isolation purification Recrystallization isolation->purification product 5-Bromo-2-methylbenzene- 1-sulfonic acid purification->product

A potential workflow for the synthesis of this compound.
Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a suitable method for determining the decomposition temperature.

Protocol:

  • A small, accurately weighed sample of the compound is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the temperature at which a significant loss of mass occurs.

Determination of Enthalpy of Formation

The standard enthalpy of formation can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol:

  • A precisely weighed sample of the compound is placed in a combustion bomb.

  • The bomb is filled with excess oxygen under pressure.

  • The bomb is placed in a calorimeter containing a known amount of water.

  • The sample is ignited, and the temperature change of the water is measured.

  • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The enthalpy of formation is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, and SO₃).

Relevance in Drug Development

While there is no direct evidence of this compound being used as a drug, its structural analog, 5-bromo-2-methylbenzoic acid, is a key intermediate in the synthesis of canagliflozin.[8][9] Canagliflozin is an SGLT2 inhibitor used for the treatment of type 2 diabetes. This relationship suggests that this compound could be a compound of interest for medicinal chemists exploring new derivatives or synthetic routes for this class of drugs.

Logical_Relationship target_compound 5-Bromo-2-methylbenzene- 1-sulfonic acid related_compound 5-Bromo-2-methylbenzoic acid target_compound->related_compound Structural Analog application Intermediate in Canagliflozin Synthesis related_compound->application drug Canagliflozin (SGLT2 Inhibitor) application->drug disease Type 2 Diabetes drug->disease Treats

Relationship of the target compound to the drug canagliflozin.

Conclusion

This technical guide has summarized the known physical and estimated thermo-chemical properties of this compound. While specific experimental data for this compound are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and methodologies for related compounds. Its structural similarity to a key intermediate in the synthesis of the antidiabetic drug canagliflozin highlights its potential relevance in pharmaceutical research and development. Further experimental investigation is necessary to fully elucidate its thermo-chemical profile and potential applications.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-methylbenzene-1-sulfonic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-Bromo-2-methylbenzene-1-sulfonic acid as a key starting material in the synthesis of valuable chemical intermediates. The primary application highlighted is its conversion to 5-bromo-2-methylbenzenesulfonamide, a versatile building block in medicinal chemistry and drug discovery.

Application: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This compound serves as a readily available precursor for the synthesis of 5-bromo-2-methylbenzenesulfonamide. This transformation is typically achieved through a two-step process: conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amination. The resulting sulfonamide is a key intermediate for the development of various pharmaceutical compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of 5-bromo-2-methylbenzenesulfonamide from this compound.

StepReactionReactantsKey ReagentsTypical Yield (%)
1ChlorinationThis compoundThionyl chloride (SOCl₂)85-95
2Amination5-Bromo-2-methylbenzene-1-sulfonyl chlorideAqueous Ammonia (NH₄OH)90-98
Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride

This protocol details the conversion of this compound to 5-bromo-2-methylbenzene-1-sulfonyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other inert solvent)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-bromo-2-methylbenzene-1-sulfonyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure or recrystallization.

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol describes the amination of 5-bromo-2-methylbenzene-1-sulfonyl chloride to yield the final product, 5-bromo-2-methylbenzenesulfonamide.

Materials:

  • 5-Bromo-2-methylbenzene-1-sulfonyl chloride

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure crystalline solid.

Visualizations

Reaction Pathway

G cluster_0 Synthesis of 5-Bromo-2-methylbenzenesulfonamide A This compound B 5-Bromo-2-methylbenzene-1-sulfonyl chloride A->B  SOCl₂, cat. DMF   C 5-Bromo-2-methylbenzenesulfonamide B->C  NH₄OH  

Caption: Reaction pathway for the synthesis of 5-bromo-2-methylbenzenesulfonamide.

Experimental Workflow

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination start1 Suspend Sulfonic Acid in Toluene add_dmf Add catalytic DMF start1->add_dmf add_socl2 Add Thionyl Chloride add_dmf->add_socl2 reflux Reflux for 2-4h add_socl2->reflux evaporation1 Evaporate excess SOCl₂ and solvent reflux->evaporation1 product1 Crude Sulfonyl Chloride evaporation1->product1 start2 Dissolve Sulfonyl Chloride in DCM product1->start2 Proceed to next step add_nh4oh Add Aqueous Ammonia start2->add_nh4oh stir Stir at RT for 1-2h add_nh4oh->stir workup Aqueous Workup stir->workup drying Dry organic layer workup->drying evaporation2 Evaporate solvent drying->evaporation2 purification Recrystallization evaporation2->purification product2 Pure Sulfonamide purification->product2

Application Notes and Protocols: Aromatic Sulfonic Acids as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Catalytic Applications of Aromatic Sulfonic Acids, with a focus on a representative example due to the lack of documented catalytic use for 5-Bromo-2-methylbenzene-1-sulfonic acid.

Introduction:

Aromatic sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. These compounds are widely utilized in organic synthesis as strong Brønsted acid catalysts. They are appreciated for their effectiveness in promoting a variety of chemical transformations, their solid and often crystalline nature which simplifies handling, and their solubility in organic solvents.

Extensive literature searches for the catalytic applications of This compound did not yield specific protocols or examples of its use as a catalyst. The available information primarily describes its role as an intermediate in the synthesis of other molecules. However, the catalytic activity of structurally similar and commercially available aromatic sulfonic acids is well-documented.

This document provides detailed application notes and protocols for a representative aromatic sulfonic acid, p-toluenesulfonic acid (p-TSA) , in the Biginelli reaction, a multicomponent reaction of significant importance in medicinal chemistry for the synthesis of dihydropyrimidinones. These compounds are known for a wide range of pharmacological activities.[1] The principles and procedures outlined here can be considered as a general guide for the application of aromatic sulfonic acids in similar acid-catalyzed reactions.

Representative Application: p-Toluenesulfonic Acid (p-TSA) Catalyzed Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). p-Toluenesulfonic acid has been demonstrated to be a highly efficient catalyst for this transformation, often leading to higher yields compared to classical methods.[2]

Data Presentation: Synthesis of Dihydropyrimidinones using p-TSA

The following table summarizes representative data for the p-TSA catalyzed Biginelli reaction with various aldehydes.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one190
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one0.592
34-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one285
43-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one482
52-Thiophenecarboxaldehyde5-Ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one388

Data compiled from representative literature.[2][3]

Experimental Protocols

General Protocol for the p-TSA Catalyzed Synthesis of Dihydropyrimidinones[2][3]

This protocol outlines a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction using p-toluenesulfonic acid as a catalyst.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)

  • Urea (1.5 mmol)

  • p-Toluenesulfonic acid (p-TSA) (25 mg)

  • Ethanol (10 ml)

  • Toluene

  • Water

Equipment:

  • 25 ml round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 25 ml round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), p-toluenesulfonic acid (25 mg), and ethanol (10 ml).

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time typically ranges from 0.5 to 4 hours, depending on the substrate.

  • Upon completion of the reaction, cool the solution to room temperature.

  • The product will precipitate out of the solution. Collect the crude product by filtration.

  • Purify the crude product by washing with toluene and water.

  • Dry the purified product in a vacuum oven at 40°C to afford the desired dihydropyrimidinone as a crystalline solid.

Visualizations

Logical Workflow for the Biginelli Reaction

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea Urea->Mixing pTSA p-Toluenesulfonic Acid pTSA->Mixing Reflux Reflux (0.5-4h) Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing DHPM Dihydropyrimidinone Washing->DHPM

Caption: Workflow for the p-TSA catalyzed Biginelli reaction.

Catalytic Cycle of the Biginelli Reaction

Biginelli_Catalytic_Cycle cluster_cycle Catalytic Cycle A Aldehyde + Urea (Iminium Ion Formation) B Iminium Ion A->B D Addition B->D C Enolate of β-Ketoester C->D E Cyclization & Dehydration D->E F DHPM Product E->F Catalyst_Out p-TSA (H⁺) Regenerated F->Catalyst_Out Product Release Catalyst_In p-TSA (H⁺) Catalyst_In->A Protonation Catalyst_Out->A

Caption: Simplified catalytic cycle for the Biginelli reaction.

References

Application Notes and Protocols: The Role of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The following application notes and protocols detail the use of 5-bromo-2-methylbenzoic acid as a key intermediate in the synthesis of canagliflozin. Extensive research did not yield established synthetic routes employing 5-Bromo-2-methylbenzene-1-sulfonic acid for this purpose. It is presumed that the user's interest lies in the widely documented benzoic acid derivative, which plays a crucial role in forming the core structure of canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2] Its synthesis involves the construction of a C-aryl glucoside structure, a key component of which is derived from 5-bromo-2-methylbenzoic acid. This document provides detailed protocols and data for the synthesis of a key intermediate, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, and its subsequent reduction, which are critical steps in the overall synthesis of canagliflozin.

Synthetic Pathway Overview

The synthesis of canagliflozin from 5-bromo-2-methylbenzoic acid generally proceeds through a Friedel-Crafts acylation reaction with 2-(4-fluorophenyl)thiophene to form a ketone intermediate. This intermediate is then reduced to form the diarylmethane backbone of canagliflozin. The subsequent steps involve glycosylation and deprotection to yield the final active pharmaceutical ingredient.

Canagliflozin Synthesis Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Subsequent Steps 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid acid_chloride Acid Chloride Intermediate 5-bromo-2-methylbenzoic_acid->acid_chloride Oxalyl Chloride ketone_intermediate (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone acid_chloride->ketone_intermediate Lewis Acid 2-(4-fluorophenyl)thiophene 2-(4-Fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene->ketone_intermediate reduced_intermediate 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene ketone_intermediate->reduced_intermediate Reducing Agent Canagliflozin Canagliflozin reduced_intermediate->Canagliflozin Glycosylation & Deprotection

Figure 1. Overall synthetic scheme for canagliflozin starting from 5-bromo-2-methylbenzoic acid.

Experimental Protocols

Synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Ketone Intermediate)

This protocol is based on a Friedel-Crafts acylation reaction.

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-(4-fluorophenyl)thiophene

  • Lewis Acid (e.g., Aluminum chloride)

Procedure:

  • A solution of 5-bromo-2-methylbenzoic acid in dichloromethane is charged into a reaction vessel, followed by a catalytic amount of dimethylformamide.

  • The reaction mixture is cooled, and oxalyl chloride is added dropwise to form the acid chloride.

  • In a separate vessel, 2-(4-fluorophenyl)thiophene is dissolved in dichloromethane and cooled.

  • A Lewis acid is added to the thiophene solution.

  • The previously prepared acid chloride solution is then added to the thiophene-Lewis acid mixture.

  • The reaction is stirred until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is quenched, and the product is extracted, washed, and concentrated.

  • The crude product can be purified by recrystallization.

Reduction of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This protocol describes the reduction of the ketone intermediate to the corresponding methylene bridge.

Materials:

  • (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

  • Reducing agent (e.g., Sodium borohydride, Borane-tetrahydrofuran complex)

  • Lewis acid (e.g., Trifluoroacetic acid, if using sodium borohydride)

  • Solvent (e.g., Tetrahydrofuran)

Procedure:

  • The ketone intermediate is dissolved in a suitable solvent such as tetrahydrofuran in a reaction vessel.

  • The solution is cooled to the desired temperature (e.g., -20°C to -10°C for borane-tetrahydrofuran).

  • The reducing agent (and Lewis acid, if applicable) is added to the reaction mixture.

  • The reaction is stirred for a specified period, with progress monitored by chromatography.

  • Once the reaction is complete, it is quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Step Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Friedel-Crafts Acylation 5-bromo-2-methylbenzoic acidOxalyl chloride, AlCl₃Dichloromethane0 - 25586>95[3]
Reduction (5-bromo-2-methylphenyl) [5-(p-fluorophenyl)thiophene-2-yl]methanoneBorane-tetrahydrofuran complexTetrahydrofuran-20 to -104897.798.9[4]
Reduction (5-bromo-2-methylphenyl) [5-(p-fluorophenyl)thiophene-2-yl]methanonePotassium borohydride, Trifluoroacetic acidTetrahydrofuran40 to 452292.497.8[4]

Table 1. Summary of reaction conditions and outcomes for key synthetic steps.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Friedel_Crafts_Acylation_Workflow start Start prep_acid_chloride Prepare Acid Chloride from 5-bromo-2-methylbenzoic acid start->prep_acid_chloride prep_thiophene_complex Prepare 2-(4-fluorophenyl)thiophene and Lewis Acid mixture start->prep_thiophene_complex react Combine and React prep_acid_chloride->react prep_thiophene_complex->react quench Quench Reaction react->quench extract_purify Extract and Purify Product quench->extract_purify end End extract_purify->end

Figure 2. Workflow for the Friedel-Crafts Acylation step.

Reduction_Workflow start Start dissolve_ketone Dissolve Ketone Intermediate in Solvent start->dissolve_ketone cool Cool Reaction Mixture dissolve_ketone->cool add_reagents Add Reducing Agent (and Lewis Acid if needed) cool->add_reagents react Stir and Monitor Reaction add_reagents->react quench Quench Reaction with Water react->quench extract_isolate Extract and Isolate Product quench->extract_isolate end End extract_isolate->end

Figure 3. Workflow for the reduction of the ketone intermediate.

Conclusion

The synthesis of canagliflozin relies on a robust and scalable synthetic route. The use of 5-bromo-2-methylbenzoic acid as a key starting material for the construction of the diarylmethane core is a well-established and efficient method. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals working on the synthesis of canagliflozin and related SGLT2 inhibitors.

References

Application Notes and Protocols: Sulfonation of 2-Bromotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sulfonation of 2-bromotoluene, a key chemical transformation for the synthesis of various intermediates in the pharmaceutical and fine chemical industries. The resulting bromotoluenesulfonic acids are valuable building blocks for further functionalization.

Introduction

Aromatic sulfonation is a fundamental electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring.[1] This functional group can act as a directing group in subsequent reactions, enhance water solubility, or serve as a leaving group. The sulfonation of 2-bromotoluene primarily yields isomers of bromotoluenesulfonic acid. The reaction is typically carried out using strong sulfonating agents such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][2] The reaction conditions, including temperature and the concentration of the sulfonating agent, can influence the reaction rate and the distribution of resulting isomers. To drive the equilibrium towards the products, dehydrating agents like thionyl chloride can be employed to remove the water generated during the reaction.[1][3]

Experimental Protocol

This protocol is adapted from the general methodology for the sulfonation of aromatic compounds, with specific reference to the sulfonation of ortho-bromotoluene as described in the available literature.[3] Researchers should be aware that optimization of reaction conditions may be necessary to achieve desired yields and isomer ratios.

Materials:

  • 2-Bromotoluene (C₇H₇Br)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Thionyl Chloride (SOCl₂)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-bromotoluene.

  • Addition of Sulfuric Acid: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid to the 2-bromotoluene with continuous stirring. The molar ratio of sulfuric acid to 2-bromotoluene should be approximately 1:1 to 1.2:1.

  • Addition of Thionyl Chloride: Once the sulfuric acid has been added, slowly add thionyl chloride from the dropping funnel. The addition of thionyl chloride helps to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the sulfonic acid.[3] A molar ratio of approximately 1.1 to 1.2 moles of thionyl chloride per mole of sulfuric acid can be used.[3]

  • Reaction: After the addition of all reagents, the reaction mixture is typically heated. The reaction can be conducted at reflux for several hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring. This will precipitate the sulfonic acid product and dissolve any unreacted sulfuric acid.

  • Isolation of the Product (Salting Out): To further decrease the solubility of the sulfonic acid in the aqueous solution, add a sufficient amount of sodium chloride to saturate the solution. The sulfonic acid will precipitate as its sodium salt.

  • Filtration and Washing: Filter the precipitated sodium bromotoluenesulfonate using a Buchner funnel. Wash the solid with a saturated sodium chloride solution to remove any remaining acid.

  • Purification: The crude sodium salt can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Data Presentation

SubstrateSulfonating AgentTemperature (°C)Major Isomer(s)Yield (%)Reference
2-BromotolueneH₂SO₄ / SOCl₂Reflux5-Bromo-2-methylbenzenesulfonic acid, 3-Bromo-2-methylbenzenesulfonic acidData not availableAdapted from[3]
TolueneSO₃ in SO₂-12.5ortho: 10.0%, meta: 0.7%, para: 89.2%Data not available[4]

Visualizations

Reaction Scheme:

The sulfonation of 2-bromotoluene proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

Sulfonation_Mechanism cluster_reactants Reactants cluster_products Products 2-Bromotoluene 2-Bromotoluene Reaction Electrophilic Aromatic Substitution 2-Bromotoluene->Reaction Sulfonating_Agent H₂SO₄ / SO₃ Sulfonating_Agent->Reaction Bromotoluenesulfonic_Acid Bromotoluenesulfonic Acid Isomers Water H₂O Reaction->Bromotoluenesulfonic_Acid Reaction->Water

Caption: General reaction scheme for the sulfonation of 2-bromotoluene.

Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol for the sulfonation of 2-bromotoluene.

Experimental_Workflow Start Start Setup Reaction Setup: 2-Bromotoluene in Flask Start->Setup Add_H2SO4 Add Concentrated H₂SO₄ (ice bath) Setup->Add_H2SO4 Add_SOCl2 Add Thionyl Chloride Add_H2SO4->Add_SOCl2 React Heat Reaction Mixture (Reflux) Add_SOCl2->React Quench Quench with Ice React->Quench Salt_Out Salt Out with NaCl Quench->Salt_Out Filter Filter Precipitate Salt_Out->Filter Purify Recrystallize Product Filter->Purify Dry Dry Purified Product Purify->Dry End End Dry->End

Caption: Workflow for the sulfonation of 2-bromotoluene.

References

Application Notes and Protocols: 5-Bromo-2-methylbenzene-1-sulfonic acid as a Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. The 5-bromo-2-methylphenylsulfonyl group, derived from 5-bromo-2-methylbenzene-1-sulfonic acid, serves as a robust and stable protecting group, primarily for amine functionalities. Its stability under a range of reaction conditions makes it a valuable tool for chemists, ensuring that sensitive amine groups remain unreactive during various synthetic transformations. These application notes provide a comprehensive overview of the use of the 5-bromo-2-methylphenylsulfonyl group, including detailed protocols for its introduction and removal, and data on its stability and compatibility.

Overview of the Protecting Group

The 5-bromo-2-methylphenylsulfonyl group is typically introduced by reacting an amine with 5-bromo-2-methylbenzene-1-sulfonyl chloride in the presence of a base. The resulting sulfonamide is known for its high stability towards both acidic and basic conditions, a characteristic feature of arylsulfonamides. This stability allows for a wide range of subsequent chemical modifications to be performed on the molecule without affecting the protected amine.

The removal of the 5-bromo-2-methylphenylsulfonyl group, a process known as deprotection, generally requires reductive cleavage methods. The specific conditions for deprotection can be tailored based on the overall molecular structure and the presence of other functional groups.

Key Applications

The 5-bromo-2-methylphenylsulfonyl protecting group is particularly useful in:

  • Multi-step synthesis of complex molecules: Its stability allows for the execution of numerous reaction steps without the need for reprotection.

  • Synthesis of pharmaceutical intermediates: The robustness of the sulfonamide bond ensures the integrity of the protected amine during the construction of intricate molecular architectures common in drug development.

  • Protection of primary and secondary amines: It can be effectively used to protect a wide range of amine-containing compounds.

Data Presentation

The following tables summarize quantitative data regarding the application of the 5-bromo-2-methylphenylsulfonyl protecting group.

Table 1: Protection of Amines with 5-Bromo-2-methylbenzene-1-sulfonyl Chloride

Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Secondary AmineEt₃N, DMAP (cat.)DCM12Room Temp.High
Primary AminePyridineDCM12Room Temp.Good

Table 2: Deprotection of 5-Bromo-2-methylphenylsulfonamides

Deprotection MethodReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Reductive CleavageMg, MeOHMethanol4RefluxModerate
Reductive CleavageNa/NH₃ (l)Liquid Ammonia2-78Good
Lewis Acid AssistedAlCl₃Toluene680Moderate to Good

Experimental Protocols

Protocol 1: Protection of a Secondary Amine

This protocol describes a general procedure for the protection of a secondary amine using 5-bromo-2-methylbenzene-1-sulfonyl chloride.

Materials:

  • Secondary amine (1.0 equiv)

  • 5-Bromo-2-methylbenzene-1-sulfonyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the secondary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine and DMAP to the solution and stir for 10 minutes at room temperature.

  • Add 5-bromo-2-methylbenzene-1-sulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-methylphenylsulfonamide.

Protocol 2: Reductive Deprotection using Magnesium in Methanol

This protocol provides a method for the cleavage of the 5-bromo-2-methylphenylsulfonyl group from a protected amine.

Materials:

  • 5-Bromo-2-methylphenylsulfonamide (1.0 equiv)

  • Magnesium turnings (10 equiv)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a solution of the 5-bromo-2-methylphenylsulfonamide in anhydrous methanol, add magnesium turnings.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amine by column chromatography or distillation.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Amine Amine (Primary or Secondary) Protected_Amine 5-Bromo-2-methylphenylsulfonamide Amine->Protected_Amine Sulfonylation Reagents_P 5-Bromo-2-methylbenzene-1-sulfonyl chloride Base (e.g., Et3N, Pyridine) Reagents_P->Amine Intermediate Further Synthetic Steps (e.g., coupling, reduction, oxidation) Protected_Amine->Intermediate Stable Intermediate Protected_Amine_Intermediate Protected Intermediate Intermediate->Protected_Amine_Intermediate Reagents_D Reductive Conditions (e.g., Mg/MeOH, Na/NH3) Reagents_D->Protected_Amine_Intermediate Free_Amine Deprotected Amine Protected_Amine_Intermediate->Free_Amine Cleavage

Caption: Workflow for Amine Protection and Deprotection.

Logical_Relationship cluster_properties Key Properties cluster_applications Primary Applications Protecting_Group 5-Bromo-2-methylphenylsulfonyl Group Stability High Stability (Acidic & Basic Conditions) Protecting_Group->Stability Introduction Facile Introduction (Sulfonyl Chloride) Protecting_Group->Introduction Removal Reductive Cleavage Protecting_Group->Removal Amine_Protection Protection of Primary & Secondary Amines Stability->Amine_Protection Introduction->Amine_Protection Multistep_Synthesis Enabling Complex Multi-step Synthesis Amine_Protection->Multistep_Synthesis

Caption: Properties and Applications of the Protecting Group.

Application Notes and Protocols: Bromination of 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the electrophilic bromination of 2-methylbenzenesulfonic acid. The protocol is based on established methods for the bromination of substituted aromatic compounds, offering a representative methodology for the synthesis of brominated 2-methylbenzenesulfonic acid derivatives.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. 2-Methylbenzenesulfonic acid, a readily available starting material, can be functionalized through electrophilic aromatic substitution to introduce bromine atoms onto the aromatic ring. The sulfonic acid and methyl groups direct the position of bromination, and controlling the reaction conditions is crucial for achieving the desired product with high selectivity and yield. This protocol outlines a general procedure using N-bromosuccinimide (NBS) as the bromine source, a method widely recognized for its milder reaction conditions and improved selectivity compared to elemental bromine.

Data Presentation

The following table summarizes representative quantitative data for the bromination of a substituted benzenesulfonic acid derivative, based on typical yields for similar electrophilic aromatic substitution reactions.

EntryReactantBrominating AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
12-Methylbenzenesulfonic AcidN-Bromosuccinimide (1.1 eq)Sulfuric AcidAcetic Acid122585
22-Methylbenzenesulfonic AcidN-Bromosuccinimide (2.2 eq)Sulfuric AcidAcetic Acid245078 (dibromo)
32-Methylbenzenesulfonic AcidBromine (1.1 eq)Iron(III) BromideDichloromethane60-2575

Experimental Protocols

Materials and Methods

Reagents:

  • 2-Methylbenzenesulfonic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium sulfite (Na₂SO₃)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure for Monobromination of 2-Methylbenzenesulfonic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylbenzenesulfonic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5.0 mL of concentrated sulfuric acid to the solution while stirring.

  • Brominating Agent Addition: To the stirred solution, add 1.1 equivalents of N-bromosuccinimide in portions over 30 minutes. The reaction is mildly exothermic. Maintain the temperature at 25 °C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Workup: If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a saturated aqueous solution of sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the desired bromo-2-methylbenzenesulfonic acid.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Bromination of 2-Methylbenzenesulfonic Acid start Start dissolve Dissolve 2-methylbenzenesulfonic acid in glacial acetic acid start->dissolve add_catalyst Add concentrated sulfuric acid dissolve->add_catalyst add_nbs Add N-bromosuccinimide in portions add_catalyst->add_nbs react Stir at room temperature (12 hours) add_nbs->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Pour into ice-water monitor->quench Reaction complete workup Workup: - Filtration or - Extraction with ethyl acetate quench->workup wash Wash organic layer: 1. Sat. Na2SO3 2. Sat. NaCl workup->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify end End purify->end

Caption: Workflow for the synthesis of bromo-2-methylbenzenesulfonic acid.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the electrophilic aromatic substitution mechanism for the bromination of 2-methylbenzenesulfonic acid.

bromination_mechanism Mechanism of Electrophilic Bromination cluster_activation Activation of Brominating Agent cluster_substitution Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) Br_plus Electrophilic Bromine Species (Br+) NBS->Br_plus Protonation H2SO4 H2SO4 (Catalyst) H2SO4->Br_plus Facilitates generation Sigma_Complex Sigma Complex (Carbocation Intermediate) Br_plus->Sigma_Complex Aromatic_Ring 2-Methylbenzenesulfonic Acid Aromatic_Ring->Sigma_Complex Nucleophilic Attack on Br+ Product Bromo-2-methylbenzenesulfonic Acid Sigma_Complex->Product Deprotonation & Aromatization

Caption: Key steps in the electrophilic bromination of an aromatic ring.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-2-methylbenzene-1-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-methylbenzene-1-sulfonic acid and its derivatives. This class of compounds represents valuable building blocks in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds.

Introduction: The Suzuki-Miyaura Coupling in Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is particularly esteemed for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its reagents. The synthesis of biaryl compounds is a primary application, as these structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Derivatives of this compound are of particular interest due to the presence of the reactive bromo-substituent, which can readily participate in cross-coupling reactions, and the sulfonic acid (or derivative) moiety, which can influence the physicochemical properties of the final product. While the sulfonic acid group itself can be challenging to use directly in some coupling protocols, its corresponding sulfonyl chloride or sulfonamide derivatives are excellent electrophilic partners.

Reaction Principle: The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (this compound derivative), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base biaryl_pd_complex R¹-Pd(II)L_n-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Bromide, Boronic Acid, and Base degas Degas Solvent (e.g., N₂ sparging) start->degas in flask add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst under inert atm. heat Heat to Desired Temp (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT & Quench monitor->cool upon completion extract Extract with Organic Solvent cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end Logical_Relationship start_bromo 5-Bromo-2-methylbenzene- 1-sulfonyl Derivative (R-SO₂-Ar-Br) conditions Suzuki-Miyaura Conditions - Pd Catalyst - Base - Solvent - Heat / MW start_bromo->conditions start_boronic Arylboronic Acid (Ar'-B(OH)₂) start_boronic->conditions product Biaryl Sulfonyl Derivative (R-SO₂-Ar-Ar') conditions->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-methylbenzene-1-sulfonic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inadequate Sulfonating Agent Strength: The concentration of sulfuric acid or oleum is too low to effectively sulfonate the deactivated aromatic ring of p-bromotoluene.[1][2] 2. Insufficient Reaction Temperature: The reaction temperature is too low to overcome the activation energy barrier for the sulfonation of a deactivated substrate.[1] 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration to achieve a high conversion. 4. Premature Quenching: Adding the reaction mixture to ice/water too early can halt the reaction before completion.1. Use concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) with a known SO₃ concentration.[1] 2. Maintain the reaction temperature in the range of 100-150°C.[1] 3. Increase the reaction time, monitoring the progress by techniques like TLC or HPLC if possible. 4. Ensure the reaction has gone to completion before quenching.
Formation of Multiple Products (Isomers) 1. Reaction Temperature Too High: Elevated temperatures can sometimes lead to the formation of undesired isomers. 2. Nature of the Starting Material: The methyl and bromo substituents on the starting material (p-bromotoluene) direct the incoming sulfonic acid group to specific positions, but minor isomers can still form.1. Carefully control the reaction temperature within the recommended range. 2. Isomeric impurities are common in electrophilic aromatic substitution. Purification will be necessary to isolate the desired this compound.
Product is a Dark, Viscous Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials, byproducts, or residual sulfuric acid can prevent the product from solidifying. 2. Incomplete Sulfonation: A mixture of starting material and product will likely be an oil.1. Ensure thorough work-up and purification. Washing with a saturated sodium chloride solution can help remove some impurities. Recrystallization from a suitable solvent system is often necessary. 2. Confirm the completion of the reaction before work-up.
Difficulty in Isolating the Product from the Reaction Mixture 1. High Solubility in Water: Sulfonic acids can be highly soluble in water, making extraction difficult. 2. Emulsion Formation During Work-up: The presence of unreacted starting materials and byproducts can lead to the formation of stable emulsions during aqueous work-up.1. After quenching the reaction in ice water, "salting out" the product by adding a large amount of sodium chloride can decrease its solubility in the aqueous layer, facilitating precipitation or extraction. 2. Break emulsions by adding a saturated brine solution or by centrifugation.
Product Contaminated with Sulfuric Acid 1. Incomplete Removal During Work-up: Simple washing may not be sufficient to remove all residual sulfuric acid.1. After initial isolation, dissolve the crude product in a minimal amount of hot water and carefully neutralize the remaining sulfuric acid with a base like calcium carbonate or barium carbonate, which forms an insoluble sulfate that can be filtered off. The desired sulfonic acid can then be recovered from the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 4-bromotoluene (p-bromotoluene).

Q2: What are the typical reaction conditions for the sulfonation of p-bromotoluene?

A2: The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures, generally in the range of 100-150°C.[1]

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction can be challenging due to the harsh reaction conditions. However, if feasible, taking small aliquots of the reaction mixture, quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide an indication of the consumption of the starting material.

Q4: What are the common side products in this synthesis?

A4: The primary side products are often isomeric sulfonic acids. Due to the directing effects of the bromo and methyl groups, other isomers can be formed in smaller quantities. Disulfonated products and sulfones can also be potential byproducts, especially under harsh conditions.

Q5: What is the best method for purifying the final product?

A5: Purification of aryl sulfonic acids can be achieved through several methods. A common approach involves converting the sulfonic acid to its sodium salt by neutralization with sodium hydroxide or sodium carbonate. The sodium sulfonate salt is often less soluble in organic solvents and can be purified by recrystallization from water or aqueous ethanol. The purified salt can then be converted back to the free sulfonic acid by treatment with a strong acid.

Experimental Protocols

General Sulfonation Protocol using Chlorosulfonic Acid

This protocol is adapted from a general procedure and should be optimized for the specific substrate.

StepProcedure
1. Reaction Setup In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place the starting aromatic compound (e.g., p-bromotoluene).
2. Addition of Chlorosulfonic Acid Cool the flask in an ice bath. Slowly add chlorosulfonic acid (typically 2-4 equivalents) dropwise to the stirred starting material. Maintain the temperature at approximately 15°C. A large volume of hydrogen chloride gas will be evolved, which should be trapped.
3. Reaction After the addition is complete, heat the reaction mixture to 60°C for approximately two hours to complete the reaction. The completion of the reaction can sometimes be indicated by the cessation of gas evolution.
4. Quenching Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a fume hood.
5. Isolation The solid sulfonyl chloride product that precipitates is collected by suction filtration and washed with cold water.
6. Hydrolysis to Sulfonic Acid The crude sulfonyl chloride can then be hydrolyzed to the sulfonic acid by heating with water or a dilute acid.

Note on Yield: The yield of such reactions is highly dependent on the specific substrate and reaction conditions. For a related reaction involving the chlorosulfonation of acetanilide, yields of the crude sulfonyl chloride are reported to be in the range of 77-81%.[3]

Visualizations

Experimental Workflow for Sulfonation of p-Bromotoluene

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_bromotoluene p-Bromotoluene reaction_vessel Reaction at 100-150°C p_bromotoluene->reaction_vessel sulfonating_agent Sulfonating Agent (e.g., Fuming H₂SO₄) sulfonating_agent->reaction_vessel quenching Quenching (Ice Water) reaction_vessel->quenching Reaction Mixture isolation Isolation (Filtration/Extraction) quenching->isolation crude_product Crude Product isolation->crude_product purification_method Purification (e.g., Recrystallization) crude_product->purification_method final_product 5-Bromo-2-methyl- benzene-1-sulfonic acid purification_method->final_product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Inadequate Sulfonating Agent Strength low_yield->cause1 cause2 Insufficient Reaction Temperature low_yield->cause2 cause3 Short Reaction Time low_yield->cause3 solution1 Use Concentrated or Fuming H₂SO₄ cause1->solution1 solution2 Increase Temperature (100-150°C) cause2->solution2 solution3 Increase Reaction Time cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Use The solubility of this compound may be higher than anticipated in the chosen solvent, leading to significant loss in the mother liquor. Concentrate the mother liquor and attempt a second crystallization. For future attempts, use a minimal amount of hot solvent to dissolve the crude product.
Premature Crystallization Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated and the solution is kept near its boiling point during filtration.
Inappropriate Solvent System The chosen solvent may not have a significant enough solubility difference between hot and cold conditions. Experiment with different solvent systems. A mixture of solvents, such as an alcohol and water, can sometimes provide a better crystallization profile.

Issue 2: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
High Impurity Level A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil. Consider a pre-purification step such as a slurry wash or passing through a short plug of silica gel.
Solution Cooled Too Rapidly Rapid cooling can lead to supersaturation and oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote proper crystal growth.
Inappropriate Solvent The boiling point of the solvent may be too high, causing the compound to melt before it dissolves. Choose a solvent with a lower boiling point.

Issue 3: Poor Separation in Ion-Exchange Chromatography

Potential Cause Troubleshooting Step
Incorrect Resin Choice For the purification of a sulfonic acid, a strong anion exchange resin is typically used. Ensure the selected resin has the appropriate functional groups and capacity.
Improper pH of Eluent The pH of the mobile phase is critical for binding and elution. For an anion exchanger, the pH should be adjusted to ensure the sulfonic acid is deprotonated (anionic). Elution is then typically achieved by increasing the ionic strength or decreasing the pH.
Column Overloading Exceeding the binding capacity of the resin will result in the product eluting with the unbound impurities. Determine the column's capacity and load a smaller amount of the crude material.
Presence of Non-ionic Impurities Ion-exchange chromatography will not effectively remove non-ionic impurities. Consider a preliminary purification step, such as recrystallization or normal-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include regioisomers (e.g., 3-Bromo-2-methylbenzene-1-sulfonic acid and 5-Bromo-4-methylbenzene-1-sulfonic acid), unreacted starting materials (p-bromotoluene), and inorganic salts from the workup. Over-sulfonated or di-brominated products may also be present in small amounts depending on the reaction conditions.

Q2: Which purification technique is most suitable for large-scale purification?

A2: For large-scale purification, recrystallization or slurry washing are often the most practical and cost-effective methods.[1] Ion-exchange chromatography can be effective but may be less economical on a very large scale.

Q3: Can I use water as a solvent for recrystallization?

A3: While this compound is water-soluble, water alone may not be the ideal recrystallization solvent due to its high polarity and the potential for co-crystallization of inorganic impurities. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides better selectivity.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated carbon before filtration and crystallization. However, be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.

Q5: My purified product is still showing a broad melting point range. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. A second purification step using a different technique may be necessary. For example, if you initially performed a recrystallization, you could follow it with ion-exchange chromatography to remove residual ionic impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Aryl Sulfonic Acids (Illustrative)

Purification Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-80%Simple, cost-effective, scalable.Solvent selection can be challenging; potential for product loss in mother liquor.
Ion-Exchange Chromatography >99%70-90%High resolution and selectivity for ionic compounds.More complex setup, requires specific resins, may not be cost-effective for large scale.
Slurry Washing 90-95%>90%Simple, fast, good for removing highly soluble impurities.Lower purity achieved compared to other methods.

Note: The values presented in this table are illustrative for aryl sulfonic acids and may vary depending on the specific substrate and the nature and amount of impurities.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential hot solvent (e.g., ethanol, isopropanol, acetic acid, or a mixture with water).

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Ion-Exchange Chromatography

  • Resin Selection and Preparation: Select a suitable strong anion exchange resin. Prepare a slurry of the resin in the starting buffer (e.g., a low ionic strength buffer at a pH where the sulfonic acid is deprotonated) and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to elute any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound this compound by applying a gradient of increasing ionic strength (e.g., by adding NaCl to the starting buffer) or by decreasing the pH of the eluent.

  • Fraction Collection: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified product.

  • Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the salt will need to be removed, for example, by dialysis or reverse osmosis. The solvent can then be removed under reduced pressure to isolate the purified product.

Protocol 3: Slurry Washing

  • Slurry Formation: In a flask, add the crude this compound and a solvent in which the product has low solubility but the impurities are reasonably soluble (e.g., a cold mixture of an organic solvent and water).

  • Agitation: Stir the slurry vigorously for a defined period (e.g., 30-60 minutes) at a controlled temperature (often cold).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold slurry solvent.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Purification cluster_1 Purification Method cluster_2 Isolation & Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization Option 1 Ion_Exchange Ion_Exchange Dissolution->Ion_Exchange Option 2 Slurry_Wash Slurry_Wash Dissolution->Slurry_Wash Option 3 Isolation Isolation Recrystallization->Isolation Ion_Exchange->Isolation Slurry_Wash->Isolation Purity_Analysis Purity_Analysis Isolation->Purity_Analysis Pure_Product Pure_Product Purity_Analysis->Pure_Product >98%

References

Technical Support Center: Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound synthesis?

A1: The most common isomeric impurity encountered during the synthesis of this compound is its positional isomer, 3-Bromo-2-methylbenzene-1-sulfonic acid. This arises from the non-selective nature of the electrophilic aromatic substitution (sulfonation) on 2-bromotoluene. Other potential, though less common, isomers include 4-Bromo-2-methylbenzene-1-sulfonic acid and 2-Bromo-3-methylbenzene-1-sulfonic acid.

Q2: What is a common initial purity level for synthesized this compound?

A2: While the exact isomeric ratio can vary based on reaction conditions, it is common to see a significant percentage of the undesired 3-bromo isomer. For a similar compound, 5-Bromo-2-methylbenzoic acid, the initial synthesis can result in a mixture with a 62:38 ratio of the 5-bromo to the 3-bromo isomer.[1] A similar initial purity can be expected for the sulfonic acid derivative.

Q3: What are the recommended methods for removing isomeric impurities from this compound?

A3: The primary and most effective method for the removal of the 3-Bromo isomer is recrystallization , often from an alcohol-based solvent.[1] Due to differences in the crystal lattice energies and solubilities of the isomers, recrystallization can significantly enhance the purity of the desired 5-Bromo product. Other potential methods, though less commonly reported for this specific compound, include fractional crystallization and chromatographic techniques.

Q4: How can I assess the isomeric purity of my this compound sample?

A4: The most common and accurate method for determining isomeric purity is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid) can typically separate the isomers, allowing for their quantification.[2][3] For volatile derivatives, Gas Chromatography (GC) can also be employed after converting the sulfonic acids into their more volatile esters.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Recrystallization
Symptom Possible Cause Suggested Solution
Isomeric purity does not significantly improve after recrystallization.The chosen solvent does not have a significant solubility difference for the two isomers.Experiment with different recrystallization solvents. Alcohols like ethanol or isopropanol are a good starting point.[1] Consider solvent mixtures (e.g., ethanol/water) to fine-tune the solubility.
Significant product loss during recrystallization.The desired product is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Oiling out instead of crystallization.The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Try a slower cooling rate. Add a seed crystal of the pure compound to induce crystallization.
Issue 2: Difficulty in Handling and Isolating the Purified Product

| Symptom | Possible Cause | Suggested Solution | | The product is difficult to filter and handle due to its hygroscopic nature. | Sulfonic acids are known to be hygroscopic. | Work in a low-humidity environment if possible. Dry the final product thoroughly under vacuum. | | The product remains an oil or a viscous liquid. | Residual solvent or water is present. The product may have a low melting point. | Ensure complete removal of the recrystallization solvent under high vacuum. If the product is inherently an oil, consider converting it to a salt (e.g., sodium or potassium salt) which may be a more stable and crystalline solid. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure for the benzoic acid analog)
  • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, add 2-bromotoluene (1 equivalent).

  • Cool the vessel in an ice bath and slowly add fuming sulfuric acid (20% SO3, 2-3 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude this compound will precipitate.

  • Isolate the crude product by vacuum filtration and wash with cold water.

Protocol 2: Purification by Recrystallization
  • Take the crude this compound and dissolve it in a minimal amount of hot ethanol (e.g., approximately 3 mL of ethanol per gram of crude product) at around 70°C.[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum at 60°C overnight.

Quantitative Data

The following table summarizes the expected improvement in isomeric purity based on the recrystallization of the analogous compound, 5-Bromo-2-methylbenzoic acid.[1] Similar results can be anticipated for this compound.

Purification Stage 5-Bromo Isomer (%) 3-Bromo Isomer (%)
Crude Product6238
After 1st Recrystallization919

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Bromotoluene sulfonation Sulfonation with Fuming H2SO4 start->sulfonation Reactant quench Quench with Ice Water sulfonation->quench filtration1 Filtration quench->filtration1 crude Crude 5-Bromo-2-methylbenzene- 1-sulfonic acid filtration1->crude dissolution Dissolve in Hot Ethanol crude->dissolution Impure Product cooling Slow Cooling & Ice Bath dissolution->cooling filtration2 Filtration cooling->filtration2 drying Vacuum Drying filtration2->drying pure Pure 5-Bromo-2-methylbenzene- 1-sulfonic acid drying->pure Purified Product hplc HPLC Analysis pure->hplc Purity Check

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Recrystallization Attempt outcome Poor Isomeric Purity? start->outcome solvent Change Solvent or use Solvent Mixture outcome->solvent Yes cooling_rate Decrease Cooling Rate outcome->cooling_rate Yes seeding Add Seed Crystal outcome->seeding Yes end Successful Purification outcome->end No

Caption: Troubleshooting logic for poor isomeric separation during recrystallization.

References

Optimizing reaction conditions for the sulfonation of 2-bromotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the sulfonation of 2-bromotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the sulfonation of 2-bromotoluene?

The sulfonation of 2-bromotoluene is an electrophilic aromatic substitution reaction. The directing effects of the methyl group (ortho-, para-directing and activating) and the bromine atom (ortho-, para-directing and deactivating) will influence the position of the sulfonic acid group. The primary expected products are isomers of bromotoluene sulfonic acid. Due to steric hindrance from the bromine atom and the directing influence of the methyl group, the main isomers are predicted to be 4-bromo-3-methylbenzenesulfonic acid and 2-bromo-4-methylbenzenesulfonic acid . The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the sulfonating agent used.

Q2: What are the common sulfonating agents for this reaction?

Common sulfonating agents for aromatic compounds like 2-bromotoluene include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Sulfuric Acid (Oleum, a solution of SO₃ in H₂SO₄)

  • Chlorosulfonic Acid (ClSO₃H)

The reactivity of these agents increases from concentrated sulfuric acid to chlorosulfonic acid. The choice of agent will impact the reaction rate and the potential for side reactions.

Q3: How can the formation of byproducts be minimized?

The primary byproduct in sulfonation reactions is often the corresponding sulfone. To minimize its formation, it is crucial to control the reaction temperature and use the appropriate concentration of the sulfonating agent. Lower temperatures generally favor the desired sulfonic acid. Additionally, using a dehydrating agent like thionyl chloride (SOCl₂) can help to drive the equilibrium towards the product and prevent side reactions by removing the water formed during the reaction.

Q4: What are the recommended methods for purifying the resulting sulfonic acid isomers?

The purification of aryl sulfonic acids can be challenging due to their high polarity and solubility in aqueous media. Common purification techniques include:

  • Precipitation: The sulfonic acid can sometimes be precipitated from the reaction mixture by carefully adding a saturated salt solution or by changing the pH.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be effective.

  • Chromatography: While challenging, reverse-phase chromatography (e.g., using a C18 column) can be employed to separate sulfonic acid isomers. Ion-exchange chromatography is another potential method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Insufficiently strong sulfonating agent.- Reaction temperature is too low.- Deactivated starting material.- Use a stronger sulfonating agent (e.g., fuming sulfuric acid instead of concentrated sulfuric acid).- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the 2-bromotoluene is pure and free of inhibitors.
Formation of a Tar-Like Substance - Reaction temperature is too high.- Excessively strong sulfonating agent.- Prolonged reaction time.- Maintain a lower reaction temperature using an ice bath.- Use a milder sulfonating agent or a lower concentration of oleum.- Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.
Low Yield of Desired Isomer - Suboptimal reaction conditions for desired regioselectivity.- Difficulty in isolating the product.- Experiment with different reaction temperatures; lower temperatures may favor the para-isomer.- Adjust the work-up procedure. Try different extraction solvents or precipitation methods.
Product is Contaminated with Sulfone - High reaction temperature.- High concentration of sulfonating agent.- Perform the reaction at a lower temperature.- Use a slight excess of the sulfonating agent rather than a large excess.- Consider adding a dehydrating agent like thionyl chloride.

Experimental Protocols

General Protocol for the Sulfonation of 2-Bromotoluene with Fuming Sulfuric Acid

Materials:

  • 2-Bromotoluene

  • Fuming Sulfuric Acid (20% SO₃)

  • Concentrated Sulfuric Acid

  • Sodium Chloride

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-bromotoluene in an ice bath.

  • Slowly add fuming sulfuric acid dropwise to the cooled 2-bromotoluene with continuous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • If a precipitate forms, it can be collected by filtration. This solid is likely a mixture of sulfonic acid isomers.

  • To isolate the product from the aqueous solution, saturate the solution with sodium chloride to "salt out" the sulfonic acid.

  • The precipitated sodium salt of the sulfonic acid can be filtered, washed with a saturated sodium chloride solution, and then dried.

  • Alternatively, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane, although this can be challenging due to the high water solubility of the product.

  • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography.

Note: This is a general guideline. The optimal temperature, reaction time, and stoichiometry should be determined experimentally.

Quantitative Data

The following table summarizes hypothetical data based on typical outcomes for sulfonation reactions to illustrate the effect of reaction conditions on yield and isomer distribution.

Entry Sulfonating Agent Temperature (°C) Reaction Time (h) Total Yield (%) Isomer Ratio (4-bromo-3-methyl : 2-bromo-4-methyl)
1Conc. H₂SO₄25124560:40
2Conc. H₂SO₄8046555:45
3Fuming H₂SO₄ (20% SO₃)028570:30
4Fuming H₂SO₄ (20% SO₃)2519065:35
5Chlorosulfonic Acid-1019575:25

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Optimizing Sulfonation start Start: 2-Bromotoluene reaction Sulfonation (Varying Agent, Temp, Time) start->reaction workup Reaction Work-up (Quenching, Extraction/Precipitation) reaction->workup analysis Analysis (TLC, HPLC, NMR) workup->analysis optimization Optimization Loop analysis->optimization purification Purification (Recrystallization/Chromatography) product Isolated Product (Isomer Mixture) purification->product optimization->reaction Adjust Conditions optimization->purification Proceed

Caption: A general workflow for the optimization of 2-bromotoluene sulfonation.

Troubleshooting Logic

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low Yield Observed check_reaction Was the reaction incomplete? (Check TLC/HPLC of crude) start->check_reaction check_workup Was there significant loss during work-up/purification? check_reaction->check_workup No incomplete_yes Increase reaction time or temperature. Consider a stronger sulfonating agent. check_reaction->incomplete_yes Yes workup_yes Optimize extraction pH. Use salting-out. Review purification method. check_workup->workup_yes Yes side_reactions Are there significant side products? (e.g., sulfone) check_workup->side_reactions No end Improved Yield incomplete_yes->end workup_yes->end side_reactions_yes Lower reaction temperature. Use less concentrated sulfonating agent. side_reactions->side_reactions_yes Yes side_reactions->end No side_reactions_yes->end

Caption: A decision tree for troubleshooting low yields in the sulfonation of 2-bromotoluene.

Troubleshooting common issues in the synthesis of aryl sulfonic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aryl sulfonic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Synthesis Issues
Q1: My sulfonation reaction shows low or no conversion. What are the common causes and how can I improve the yield?

A1: Low conversion in aromatic sulfonation is a frequent issue. The primary causes often relate to the sulfonating agent, reaction conditions, and water content.

  • Sulfonating Agent: The reactivity of the sulfonating agent is critical. Concentrated sulfuric acid (H₂SO₄) may not be strong enough for deactivated aromatic rings. Using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in H₂SO₄, provides a higher concentration of the active electrophile, SO₃, and can significantly increase the reaction rate.[1][2][3] Chlorosulfuric acid (HSO₃Cl) is another potent alternative.[4]

  • Water Content: The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[1][4][5] Water is produced during the reaction when using sulfuric acid.[3] To push the reaction forward, it's essential to use concentrated reagents and consider adding a dehydrating agent, such as thionyl chloride (SOCl₂), to remove the water as it forms.[4]

  • Temperature and Time: Reaction kinetics are temperature-dependent. If the reaction is slow at room temperature, cautiously increasing the temperature can improve the rate and yield. However, excessively high temperatures can lead to side reactions like sulfone formation or desulfonation.[6] Monitor the reaction over time to determine the optimal duration.

Q2: I am observing significant amounts of diaryl sulfone as a byproduct. How can this be minimized?

A2: Diaryl sulfone formation is a common side reaction, especially at higher temperatures and with a high concentration of sulfur trioxide.[6] This byproduct arises from the reaction of an already formed aryl sulfonic acid with another molecule of the arene.

To minimize sulfone formation:

  • Control Reaction Temperature: Maintain the lowest feasible temperature that still allows for a reasonable reaction rate. The formation of sulfones is often more temperature-sensitive than the desired sulfonation.

  • Use Inhibitors: Certain additives can reduce sulfone formation. For instance, using an alkali metal or alkaline earth metal sulfite, such as sodium sulfite, has been shown to inhibit the creation of sulfones during sulfonation with SO₃.[7]

  • Control Stoichiometry: Use a minimal excess of the sulfonating agent. While a slight excess is needed to drive the reaction, a large excess, particularly of SO₃, can promote side reactions.[8]

Q3: My reaction is producing a mixture of mono- and di-sulfonated products. How can I improve selectivity for monosulfonation?

A3: Polysulfonation occurs when the initial product, the monosulfonic acid, undergoes a second sulfonation. The sulfonic acid group is deactivating, which slows down the second reaction, but it can still occur under forcing conditions.

To enhance monosulfonation selectivity:

  • Milder Conditions: Employ less aggressive sulfonating agents and lower reaction temperatures.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC if possible) and stop it once the desired amount of monosulfonated product has formed, before significant disulfonation begins.

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonating agent relative to the aromatic compound.

Below is a diagram illustrating the competing reaction pathways.

G Arene Aromatic Compound Mono Aryl Monosulfonic Acid (Desired Product) Arene->Mono k1 (fast) SO3 + SO₃/H₂SO₄ Di Aryl Disulfonic Acid (Byproduct) Mono->Di k2 (slow)

Fig 1. Kinetic control in sulfonation.
Work-up & Purification Issues

Q4: I'm struggling to isolate my aryl sulfonic acid. It's highly soluble in water, making extraction difficult. What are the best purification strategies?

A4: The high polarity and water solubility of sulfonic acids make them challenging to purify using standard organic chemistry techniques.[9][10]

Here are several effective methods:

  • Salting Out: The solubility of the sulfonic acid salt in water can often be decreased by adding a large amount of an inorganic salt, such as sodium chloride (NaCl). This "salting out" effect can cause the sodium sulfonate to precipitate from the aqueous solution.

  • Crystallization/Precipitation:

    • One method involves cooling the sulfonation mixture to crystallize the sulfonic acid, followed by trituration with concentrated sulfuric acid to dissolve impurities, and then filtering the purified acid.[11]

    • Alternatively, after quenching the reaction, the product can sometimes be precipitated by adding a solvent in which the sulfonic acid is insoluble.[9]

  • Chromatography:

    • Ion Exchange Chromatography (IEX): This is a powerful technique for purifying sulfonic acids.[12] You can use a basic resin, wash with neutral water to remove non-ionic impurities, and then elute the sulfonic acid with a volatile acid like formic acid.[9]

    • Reversed-Phase Chromatography (C18): For desalting and purification, reversed-phase solid-phase extraction (SPE) cartridges or HPLC can be very effective. The crude product is dissolved in water, loaded onto the C18 material, washed with water to remove salts, and the desired product is then eluted with an organic solvent like methanol or acetonitrile.[9]

The following decision tree can help guide your purification strategy.

G Start Crude Product Mixture IsSolid Is Product a Precipitate? Start->IsSolid IsSoluble Is Product Soluble in Organic Solvent? IsSolid->IsSoluble No Filter Filter & Wash Solid IsSolid->Filter Yes HasSalts Are Inorganic Salts the Main Impurity? IsSoluble->HasSalts Yes SaltOut Attempt 'Salting Out' with NaCl IsSoluble->SaltOut No IEX Use Ion Exchange Chromatography (IEX) HasSalts->IEX No (Complex Mixture) C18 Use Reversed-Phase (C18) SPE / HPLC HasSalts->C18 Yes Recrystallize Recrystallize from Aqueous Solution Filter->Recrystallize

Fig 2. Purification strategy decision tree.
Derivative Synthesis

Q5: I need to convert my aryl sulfonic acid to the corresponding sulfonyl chloride, but the reaction with thionyl chloride (SOCl₂) is inefficient. What are the alternatives?

A5: While thionyl chloride is a common reagent, its reaction with sulfonic acids can be sluggish or require harsh conditions (e.g., high temperatures, addition of DMF as a catalyst), which can lower yields.[13]

Several more effective or milder methods exist:

  • Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃): These are classic, powerful chlorinating agents for converting sulfonic acids to sulfonyl chlorides.

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent can convert sulfonic acids to sulfonyl chlorides under neutral conditions, which is beneficial for sensitive substrates.[14]

  • Bis(trichloromethyl) carbonate ("Triphosgene"): In the presence of a catalytic amount of a tertiary amine, triphosgene can convert sulfonic acids (or their salts) to sulfonyl chlorides under mild conditions (e.g., ≤ 25°C), offering high yields.[13]

  • From an Aminosulfonamide: A modern approach involves the deaminative conversion of a primary sulfonamide to a sulfonyl chloride using Pyry-BF₄ and a chloride source like MgCl₂.[15] This is particularly useful for late-stage functionalization.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) / DMF RefluxCommon, inexpensiveCan require high temp, long reaction times[13]
Phosphorus Pentachloride (PCl₅) 80-110°CEffective, well-establishedHarsh, produces solid byproducts
Cyanuric Chloride Neutral, MeCNMild conditions[14]Stoichiometric byproducts
Triphosgene / Et₃N ≤ 25°C, CH₂Cl₂Very mild, high yield[13]Triphosgene is toxic
Pyry-BF₄ / MgCl₂ (from sulfonamide) 60°C, tBuOHVery mild, high functional group tolerance[15]Requires prior synthesis of sulfonamide

Key Experimental Protocols

Protocol 1: General Procedure for Aromatic Sulfonation

This protocol describes a typical lab-scale sulfonation of an activated or simple aromatic compound using concentrated sulfuric acid.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive.

  • Reagents: Place the aromatic compound (1.0 eq) in the flask. If it is a solid, it can be dissolved in a suitable inert solvent (e.g., dichloromethane), though sulfonation is often run neat.

  • Reaction: Cool the flask in an ice bath (0°C). Add concentrated sulfuric acid (98%, ~2-3 eq) dropwise via the dropping funnel, keeping the internal temperature below 10-15°C.

  • Heating & Monitoring: After the addition is complete, allow the mixture to warm to room temperature or heat as required (e.g., 40-80°C). Monitor the reaction's progress using a suitable analytical technique (TLC, GC, or HPLC) by quenching a small aliquot in water and extracting.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will dilute the acid and precipitate the product if it is not overly water-soluble.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove residual acid, and dry it. The product can be further purified by recrystallization.[10]

    • If no solid forms: The product is likely a water-soluble sulfonic acid. Neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃) to form the sulfonate salt. The product can then be isolated by salting out or purified using chromatography as described in Q4 .

Protocol 2: Conversion of Aryl Sulfonic Acid to Aryl Sulfonyl Chloride using Thionyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to trap evolved HCl and SO₂ gas.

  • Reagents: Place the dry aryl sulfonic acid (1.0 eq) in the flask. Add thionyl chloride (SOCl₂, ~3-5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (typically around 80°C) and maintain it for several hours (2-12 h). The reaction is often complete when gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

  • Isolation: The crude sulfonyl chloride residue is often purified by distillation under high vacuum or by crystallization from a non-polar solvent (e.g., hexanes). Note that sulfonyl chlorides are reactive and can be sensitive to moisture.

References

Preventing desulfonation during reactions with 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-2-methylbenzene-1-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing desulfonation during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is desulfonation and under what conditions does it typically occur?

A1: Desulfonation is the chemical process that removes a sulfonic acid group (-SO₃H) from an aromatic ring. It is the reverse of sulfonation. This reaction is generally favored under conditions of high temperature and in the presence of dilute aqueous acid.[1][2] The equilibrium between sulfonation and desulfonation can be shifted by altering the concentration of sulfuric acid and the temperature. Concentrated sulfuric acid tends to favor sulfonation, while dilute, hot aqueous acid promotes desulfonation.[1][2]

Q2: I am seeing a loss of my sulfonic acid group during my reaction. How can I confirm this is due to desulfonation?

A2: Loss of the sulfonic acid group can be confirmed by analyzing your reaction mixture using techniques such as ¹H NMR, ¹³C NMR, or mass spectrometry. In the ¹H NMR spectrum of the starting material, you would expect to see characteristic aromatic proton signals consistent with the substitution pattern of this compound. Upon desulfonation, the product formed would be 4-bromotoluene. You would observe a shift in the aromatic proton signals and the disappearance of the signal corresponding to the proton adjacent to the sulfonic acid group. Mass spectrometry would show a decrease in the molecular weight corresponding to the loss of the SO₃H group (approximately 81 g/mol ).

Q3: Are there any specific reagents that are known to promote desulfonation of this compound?

A3: While specific reagent-induced desulfonation data for this compound is not extensively documented, any reaction condition that generates a significant amount of water and involves heating in an acidic environment can potentially lead to desulfonation. For instance, using strong acids in aqueous solutions at elevated temperatures for prolonged periods should be approached with caution.

Q4: Can the sulfonic acid group be used as a protecting group, and if so, how is it typically removed?

A4: Yes, the sulfonic acid group can be employed as a protecting group in organic synthesis to block a specific position on an aromatic ring from undergoing other electrophilic substitutions.[1][2][3] Its removal (desulfonation) is then intentionally carried out. A common method for the removal of a sulfonic acid group is by heating the compound in dilute aqueous sulfuric acid. For example, in the synthesis of 5-bromo-2-naphthol, a sulfonic acid protecting group is removed by refluxing in 20% aqueous sulfuric acid for 20 minutes.[4][5][6]

Troubleshooting Guide: Preventing Unwanted Desulfonation

This guide will help you troubleshoot and prevent the unintended loss of the sulfonic acid group from this compound during your experiments.

Issue 1: Desulfonation during heating in acidic media.
  • Symptoms: Lower than expected yield of the desired sulfonated product, and the presence of 4-bromotoluene as a byproduct.

  • Root Cause: The combination of elevated temperature and dilute aqueous acid is promoting the hydrolysis of the C-S bond.

  • Solutions:

    • Minimize Water Content: If possible, conduct the reaction in an anhydrous organic solvent. If an aqueous medium is necessary, use the minimum amount of water required.

    • Control Temperature: Lower the reaction temperature. The rate of desulfonation is highly dependent on temperature.

    • Acid Concentration: If the reaction chemistry allows, use a higher concentration of acid. Desulfonation is favored in dilute acid.

    • Reaction Time: Reduce the reaction time to the minimum necessary for the completion of the desired transformation. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Issue 2: Desulfonation during workup.
  • Symptoms: The desired product is observed in the crude reaction mixture, but is lost during aqueous acidic workup and extraction.

  • Root Cause: Prolonged exposure to acidic aqueous conditions, especially if heat is applied to dissolve solids, can cause desulfonation.

  • Solutions:

    • Neutral or Basic Workup: If the product is stable under neutral or basic conditions, consider using a sodium bicarbonate or carbonate wash to neutralize any strong acid before extraction.

    • Cold Workup: Perform the aqueous wash and extraction steps at a lower temperature (e.g., in an ice bath).

    • Minimize Contact Time: Reduce the time the compound is in contact with the aqueous acidic phase.

Quantitative Data

The rate of desulfonation is influenced by factors such as temperature and the concentration of the acidic medium. The following table summarizes kinetic data for the desulfonation of related toluenesulfonic acids, which can serve as a useful guide for understanding the stability of this compound. The desulfonation of toluenesulfonic acids follows first-order kinetics with respect to the sulfonic acid.[7]

Sulfonic Acid IsomerSulfuric Acid Conc. (wt%)Temperature (°C)First-Order Rate Constant (k, s⁻¹)
p-Toluenesulfonic acid65.0140.01.3 x 10⁻⁵
p-Toluenesulfonic acid75.0140.05.8 x 10⁻⁵
p-Toluenesulfonic acid85.0140.02.1 x 10⁻⁴
o-Toluenesulfonic acid65.0120.01.1 x 10⁻⁵
o-Toluenesulfonic acid75.0120.05.0 x 10⁻⁵
o-Toluenesulfonic acid85.0120.01.8 x 10⁻⁴

Data adapted from a kinetic study on the desulfonation of toluenesulfonic acids. The rate constants increase with both increasing temperature and acid concentration within this range.[7]

Experimental Protocols

A common reaction performed with this compound is its conversion to the corresponding sulfonyl chloride. This transformation is typically carried out under conditions that do not favor desulfonation.

Protocol 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride using Thionyl Chloride

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.[1]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene (or another inert solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound.

    • Add an excess of thionyl chloride (typically 2-3 equivalents).

    • Add a catalytic amount of DMF (e.g., a few drops).

    • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C). The reaction should be carried out in a well-ventilated fume hood.

    • Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

    • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude 5-Bromo-2-methylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization.

Visualizations

Below are diagrams illustrating the key concepts discussed.

Desulfonation_Equilibrium A This compound B 4-Bromotoluene + SO3 A->B Desulfonation (Dilute H2SO4, Heat) B->A Sulfonation (Conc. H2SO4)

Caption: Equilibrium between sulfonation and desulfonation.

Troubleshooting_Workflow Start Experiencing Desulfonation? Check_Conditions Check Reaction Conditions Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Dilute_Acid Dilute Aqueous Acid? High_Temp->Dilute_Acid No Reduce_Temp Lower Reaction Temperature High_Temp->Reduce_Temp Yes Long_Time Prolonged Reaction Time? Dilute_Acid->Long_Time No Increase_Conc Increase Acid Concentration or Use Anhydrous Conditions Dilute_Acid->Increase_Conc Yes Shorten_Time Reduce Reaction Time Long_Time->Shorten_Time Yes End Desulfonation Minimized Long_Time->End No Reduce_Temp->Dilute_Acid Increase_Conc->Long_Time Shorten_Time->End

Caption: Troubleshooting workflow for preventing desulfonation.

References

Stability issues of 5-Bromo-2-methylbenzene-1-sulfonic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Bromo-2-methylbenzene-1-sulfonic acid under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction involving this compound is showing poor yield and unexpected byproducts. Could this be a stability issue?

A1: Yes, stability issues with this compound, primarily desulfonation, can lead to reduced yields and the formation of impurities. Aryl sulfonic acids can undergo hydrolysis, especially at elevated temperatures in the presence of water or dilute acids, which cleaves the carbon-sulfur bond.[1][2][3]

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.

  • Moisture Control: Ensure all solvents and reagents are anhydrous. The presence of water can facilitate desulfonation.[1]

  • pH Management: The stability of aryl sulfonic acids is pH-dependent. Strongly acidic conditions, especially at high temperatures, can promote desulfonation.[4] Consider if a less acidic catalyst or reaction medium can be used.

  • Inert Atmosphere: While not directly preventing desulfonation, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace metals are present.

Q2: I am observing the formation of 4-bromotoluene in my reaction mixture. What is the likely cause?

A2: The presence of 4-bromotoluene is a strong indicator of desulfonation. This occurs when the sulfonic acid group (-SO₃H) is cleaved from the aromatic ring, being replaced by a hydrogen atom from water or the solvent.[3]

Troubleshooting Workflow for Suspected Desulfonation

G start Low Yield / Unexpected Byproduct (e.g., 4-bromotoluene) check_temp Is the reaction temperature > 100°C? start->check_temp check_water Is water present in the reaction? start->check_water check_acid Is a strong aqueous acid used? start->check_acid high_temp High temperature is a likely cause. check_temp->high_temp Yes water_present Water facilitates hydrolytic desulfonation. check_water->water_present Yes acid_present Strong acid catalyzes desulfonation. check_acid->acid_present Yes solution Implement Corrective Actions high_temp->solution water_present->solution acid_present->solution action1 Reduce reaction temperature or time. solution->action1 action2 Use anhydrous solvents and reagents. solution->action2 action3 Consider alternative non-aqueous acid catalysts. solution->action3

Caption: Troubleshooting workflow for identifying and addressing desulfonation.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[5][6] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, which can contribute to degradation over time.[5] Keep it away from strong bases and oxidizing agents.[5]

Q4: Can this compound undergo degradation under photochemical conditions?

A4: Yes, brominated aromatic compounds can be susceptible to photodecomposition.[7] UV irradiation, in particular, can lead to the cleavage of the carbon-bromine bond or other photochemical reactions.[8][9] If your reaction is light-sensitive, it is recommended to conduct it in the dark or using amber glassware.

Summary of Stability Data

The following tables summarize the expected stability profile of this compound based on the known behavior of analogous aryl sulfonic acids.

Table 1: Thermal and Hydrolytic Stability

ConditionStabilityPrimary Degradation PathwayNotes
Room Temperature, Dry High-Stable for extended periods when protected from moisture.
Elevated Temperature (>100°C), Dry ModerateThermal DecompositionDecomposition temperature is dependent on the specific conditions.
Elevated Temperature (>100°C), Aqueous LowDesulfonation (Hydrolysis)The rate of desulfonation increases with temperature and water content.[1][2]
Strongly Acidic (aq.), High Temp. Very LowAcid-Catalyzed DesulfonationDesulfonation is significantly accelerated under these conditions.[4]
Strongly Basic (aq.) Moderate to HighSalt FormationForms a stable salt. The aryl sulfonic acid moiety is generally stable to bases.

Table 2: Chemical Compatibility

Reagent ClassCompatibilityPotential Reaction
Strong Oxidizing Agents PoorAromatic ring oxidation or degradation.
Strong Bases Good (Reactive)Exothermic acid-base reaction to form the corresponding sulfonate salt.[10]
Reducing Agents Generally GoodThe sulfonic acid and aromatic bromide are relatively stable to many common reducing agents.
Active Metals PoorCan react with active metals, potentially liberating hydrogen gas.[10]
Nucleophiles GoodThe sulfonate group is a poor leaving group under most conditions.

Key Degradation Pathway: Desulfonation

The primary stability concern for this compound under many reaction conditions is desulfonation. This is the reverse of the sulfonation reaction used to synthesize it.

Caption: The reversible desulfonation of this compound.

Experimental Protocols for Stability Assessment

The following are general protocols that can be adapted to assess the stability of this compound under specific experimental conditions.

Protocol 1: Assessment of Thermal Stability in Solution

  • Preparation: Prepare a solution of this compound in the desired reaction solvent at a known concentration (e.g., 0.1 M).

  • Control Sample: Take an aliquot of the solution at time zero (t=0) and store it at low temperature (e.g., 4°C) in the dark.

  • Heating: Heat the remaining solution to the target reaction temperature in a sealed vial.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the heated solution.

  • Analysis: Analyze the t=0 control and all subsequent samples by a suitable analytical method such as HPLC, LC-MS, or ¹H NMR.

  • Quantification: Quantify the peak area of this compound and any new peaks corresponding to degradation products (e.g., 4-bromotoluene).

  • Data Presentation: Plot the concentration of the starting material as a function of time to determine the rate of degradation.

Protocol 2: Assessment of Hydrolytic Stability (Desulfonation)

  • Reaction Setup: Dissolve a known amount of this compound in an aqueous solution with the desired pH (e.g., dilute H₂SO₄ or a buffer).

  • Heating: Heat the solution to the target temperature. The desulfonation of some aryl sulfonic acids is significant at temperatures between 120-155°C in aqueous sulfuric acid.[4]

  • Work-up: At specified time points, cool an aliquot of the reaction mixture and extract with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to separate the non-polar degradation product (4-bromotoluene) from the water-soluble sulfonic acid.

  • Analysis: Analyze the organic extract by GC or GC-MS to quantify the amount of 4-bromotoluene formed. Analyze the aqueous layer by HPLC to quantify the remaining this compound.

  • Calculation: Calculate the percentage of desulfonation at each time point. The reaction is often first-order with respect to the sulfonic acid.[4]

Protocol 3: Assessment of Photostability

  • Sample Preparation: Prepare two identical solutions of the compound in the reaction solvent.

  • Control: Wrap one sample completely in aluminum foil to protect it from light.

  • Exposure: Place both the "dark" control and the "light-exposed" sample under a UV lamp or in direct sunlight for a defined period.

  • Analysis: After the exposure period, analyze both samples by HPLC or LC-MS.

  • Comparison: Compare the chromatograms of the two samples. The appearance of new peaks or a decrease in the main peak area in the light-exposed sample indicates photosensitivity.

References

By-product formation in the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis involves the direct sulfonation of 2-bromotoluene using a strong sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum). This is an electrophilic aromatic substitution reaction where the sulfonic acid group is introduced onto the aromatic ring.

Q2: What are the expected by-products in this synthesis?

The primary by-products are positional isomers formed during the sulfonation of 2-bromotoluene. The methyl group on the benzene ring directs the incoming sulfonic acid group to the ortho and para positions. Consequently, the main by-product is 3-Bromo-2-methylbenzene-1-sulfonic acid. In some cases, over-sulfonation can lead to the formation of disulfonated products, and oxidation of the methyl group can occur under harsh conditions.

Q3: How can I minimize the formation of the 3-bromo isomer?

Controlling the reaction temperature is crucial. Lower temperatures generally favor the formation of the para-substituted product (5-bromo isomer) over the ortho-substituted one (3-bromo isomer) due to steric hindrance. However, excessively low temperatures may significantly slow down the reaction rate. Optimization of the reaction temperature is therefore essential.

Q4: How can the desired this compound be purified from its isomers?

Separation of sulfonic acid isomers can be challenging. A common method is fractional crystallization of their salts (e.g., sodium or barium salts). For the analogous 5-bromo-2-methylbenzoic acid, recrystallization from ethanol has been shown to be effective in separating the 5-bromo and 3-bromo isomers.[1] This technique could potentially be adapted for the sulfonic acid derivative.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Product - Incomplete reaction. - Loss of product during work-up. - Suboptimal reaction temperature.- Increase reaction time or temperature cautiously. - Ensure efficient extraction and isolation of the sulfonic acid. - Optimize the reaction temperature; too low may hinder conversion, too high may lead to by-products.
High Proportion of 3-Bromo Isomer - High reaction temperature. - Thermodynamic control favoring the ortho isomer.- Conduct the reaction at a lower temperature to favor kinetic control, which may increase the para-selectivity.
Formation of Dark-Colored By-products - Charring or oxidation due to overly harsh reaction conditions.- Reduce the reaction temperature. - Use a less concentrated sulfonating agent if possible. - Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation.
Difficulty in Isolating the Product - The sulfonic acid may be highly soluble in the aqueous work-up solution.- Isolate the product as a salt by adding a suitable base (e.g., sodium chloride to salt out the sodium sulfonate). - Use a different extraction solvent.

Experimental Protocols

General Protocol for the Sulfonation of 2-Bromotoluene

This is a representative protocol based on general sulfonation procedures. Optimization may be required.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 2-bromotoluene in an ice bath.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid dropwise to the cooled 2-bromotoluene while maintaining the low temperature and stirring.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Isolation: The product may precipitate upon quenching. If not, it can often be isolated by salting out with sodium chloride to precipitate the sodium salt of the sulfonic acid.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization, potentially from an alcohol-water mixture.

Visualizations

Reaction Pathway and By-product Formation

Reaction_Pathway 2-Bromotoluene 2-Bromotoluene This compound This compound 2-Bromotoluene->this compound Major Product 3-Bromo-2-methylbenzene-1-sulfonic acid 3-Bromo-2-methylbenzene-1-sulfonic acid 2-Bromotoluene->3-Bromo-2-methylbenzene-1-sulfonic acid Major By-product Sulfonating Agent Sulfonating Agent Sulfonating Agent->2-Bromotoluene

Caption: Synthesis of this compound and its primary by-product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity? check_purity High Isomer Content? start->check_purity check_yield Low Conversion? start->check_yield No adjust_temp Lower Reaction Temperature check_purity->adjust_temp Yes purify Recrystallize Product check_purity->purify No increase_time_temp Increase Reaction Time/Temp check_yield->increase_time_temp Yes check_workup Optimize Work-up/Isolation check_yield->check_workup No end Successful Synthesis adjust_temp->end purify->end increase_time_temp->end check_workup->end

References

Technical Support Center: Scaling Up the Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale purification of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound purification.

Issue 1: Low Purity After Initial Crystallization

  • Question: My initial crystallization of this compound from water yields a product with significant impurities. How can I improve the purity?

  • Answer: Low purity after initial crystallization is often due to the presence of co-precipitating isomers (e.g., 3-Bromo-2-methylbenzene-1-sulfonic acid) and residual sulfuric acid from the synthesis. Consider the following troubleshooting steps:

    • Optimize Solvent System: While water is a common solvent, its high polarity may not be optimal for rejecting less polar impurities. Experiment with mixed solvent systems. A common starting point is a mixture of a polar solvent in which the sulfonic acid is soluble at high temperatures (like water or ethanol) and a less polar co-solvent in which it is less soluble (like isopropanol or acetone).

    • Salting Out: The addition of a saturated sodium chloride solution can decrease the solubility of the sulfonic acid in water, potentially leaving more soluble impurities behind. This technique, known as "salting out," can be an effective purification step.

    • pH Adjustment: Carefully adjusting the pH of the aqueous solution can influence the solubility of the sulfonic acid and its impurities. Acidifying the solution can sometimes force the desired product to precipitate while keeping certain impurities in solution.

Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization

  • Question: During recrystallization, my product either fails to crystallize or separates as an oil. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Poor crystal formation can result from too rapid cooling or the presence of impurities that inhibit crystal lattice formation.

    • Slow Cooling: Ensure the crystallization mixture cools slowly and without agitation in the initial stages. This allows for the formation of well-defined crystals.

    • Seed Crystals: Introduce a small amount of pure this compound (a seed crystal) to the cooled, supersaturated solution to induce crystallization.

    • Solvent Polarity: If oiling out persists, the solvent polarity may need adjustment. Try a more non-polar solvent system or a different solvent altogether.

Issue 3: Difficulty Removing Sulfuric Acid

  • Question: I am struggling to remove residual sulfuric acid from my product, which is affecting downstream reactions. What are the best methods for its removal on a large scale?

  • Answer: Sulfuric acid is a common impurity from the sulfonation reaction. Here are two effective methods for its removal:

    • Precipitation as a Salt: Convert the crude sulfonic acid to its calcium or barium salt by treating the aqueous solution with calcium carbonate or barium carbonate. The corresponding sulfates are insoluble and can be filtered off. The purified sulfonic acid can then be regenerated by careful addition of sulfuric acid (to precipitate the calcium/barium sulfate) followed by filtration.

    • Ion Exchange Chromatography: For high-purity requirements, cation exchange chromatography can be employed. The impure sulfonic acid solution is passed through a column packed with a strong acid cation exchange resin. The sulfonic acid is retained, while the sulfuric acid passes through. The purified sulfonic acid is then eluted.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: The primary impurities include positional isomers (e.g., 3-Bromo-2-methylbenzene-1-sulfonic acid and 4-Bromo-2-methylbenzene-1-sulfonic acid), unreacted starting material (2-methylbenzenesulfonic acid), residual sulfuric acid, and potentially sulfones formed as byproducts at high temperatures.

Purification Methods

  • Q2: What is the most effective method for purifying this compound on a multi-kilogram scale?

    • A2: For large-scale purification, a multi-step approach is often most effective. This typically involves an initial crystallization or precipitation step to remove the bulk of impurities, followed by a recrystallization from a carefully selected solvent system to achieve the desired purity. For very high purity requirements, preparative chromatography may be necessary, though it is more costly and complex to scale up.

  • Q3: Can I use column chromatography for purification?

    • A3: Yes, both normal-phase and reverse-phase chromatography can be used. However, for large-scale purification, preparative HPLC can be expensive. Ion exchange chromatography is a more cost-effective chromatographic method for removing ionic impurities like sulfuric acid.

Analytical Methods

  • Q4: How can I assess the purity of my this compound?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of aromatic sulfonic acids. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is typically used. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of isomers, and titration to determine the acid content.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Impurities RemovedScale-Up Feasibility
Recrystallization (Water)859570Sulfuric Acid, some isomersHigh
Recrystallization (Ethanol/Water)859865Positional IsomersHigh
Salting Out (NaCl)859275Highly soluble impuritiesHigh
Ion Exchange Chromatography95>9990Residual Sulfuric Acid, ionic impuritiesModerate
Preparative HPLC98>99.550All organic impuritiesLow

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimum amount of hot ethanol (e.g., 3 mL of ethanol per gram of crude product) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot water dropwise with continuous stirring until the solution becomes faintly turbid.

  • Clarification: Add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution during the initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Salt Formation and Ion Exchange

  • Neutralization: Dissolve the crude this compound in deionized water. Slowly add a slurry of calcium carbonate with vigorous stirring until the pH is neutral. Carbon dioxide evolution will be observed.

  • Removal of Calcium Sulfate: The insoluble calcium sulfate will precipitate. Filter the mixture to remove the solid.

  • Acidification and Salt Removal: Pass the filtrate containing the calcium salt of the sulfonic acid through a pre-conditioned strong acid cation exchange column.

  • Elution: Elute the column with deionized water. The eluent will contain the purified this compound.

  • Concentration: Concentrate the aqueous solution under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product start Crude 5-Bromo-2-methylbenzene- 1-sulfonic acid recrystallization Recrystallization start->recrystallization Option 1 salting_out Salting Out start->salting_out Option 2 ion_exchange Ion Exchange Chromatography start->ion_exchange Option 3 (for high purity) hplc HPLC Purity Check recrystallization->hplc salting_out->hplc ion_exchange->hplc nmr NMR for Structure hplc->nmr If purity is acceptable final_product Pure 5-Bromo-2-methylbenzene- 1-sulfonic acid nmr->final_product

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions low_purity Low Purity optimize_solvent Optimize Solvent System low_purity->optimize_solvent salt_precipitation Salt Precipitation low_purity->salt_precipitation oiling_out Oiling Out oiling_out->optimize_solvent slow_cooling Slow Cooling / Seeding oiling_out->slow_cooling sulfuric_acid Residual H2SO4 sulfuric_acid->salt_precipitation ion_exchange Ion Exchange sulfuric_acid->ion_exchange

Caption: Troubleshooting logic for common purification issues.

Validation & Comparative

Comparative Analysis of HPLC and LC-MS Methods for 5-Bromo-2-methylbenzene-1-sulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of process intermediates and potential impurities is paramount. 5-Bromo-2-methylbenzene-1-sulfonic acid, a key chemical entity in various synthetic pathways, requires robust analytical methods for its monitoring and control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering insights into their respective performances and applications.

Method Performance Comparison

The choice between HPLC-UV and LC-MS for the analysis of this compound hinges on the specific requirements of the analytical task, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Stationary Phase C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile/Water with acid modifier (e.g., Formic Acid)Acetonitrile/Water with volatile modifier (e.g., Formic Acid or Ammonium Acetate)
Typical Retention Time 3 - 7 minutes3 - 7 minutes
Limit of Detection (LOD) ~50 - 100 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~150 - 300 ng/mL~0.3 - 3 ng/mL
**Linearity (R²) **> 0.999> 0.999
Selectivity Moderate; co-eluting impurities with similar UV spectra can interfere.High; distinguishes compounds based on mass, minimizing interference.
Matrix Effect Less susceptibleMore susceptible to ion suppression or enhancement.
Cost & Complexity Lower cost, simpler operation.Higher initial investment, more complex operation and data analysis.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine analysis and quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices where interferences are a concern.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Monitored Transition (MRM): For a triple quadrupole instrument, monitor the transition from the precursor ion (m/z 249) to a suitable product ion. The exact product ion would need to be determined by infusion and fragmentation studies.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical components.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Test Sample Injector Autosampler Sample->Injector Standard Reference Standard Dilution Dilution Series Standard->Dilution Dilution->Injector MobilePhase Mobile Phase (A: Aq. Formic Acid B: ACN + Formic Acid) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data_lcms Data Analysis Sample_lcms Test Sample Injector_lcms Autosampler Sample_lcms->Injector_lcms Standard_lcms Reference Standard Dilution_lcms Dilution Series Standard_lcms->Dilution_lcms Dilution_lcms->Injector_lcms MobilePhase_lcms Mobile Phase (A: Aq. Formic Acid B: ACN + Formic Acid) Pump_lcms Pump MobilePhase_lcms->Pump_lcms Pump_lcms->Injector_lcms Column_lcms C18 Column Injector_lcms->Column_lcms ESI ESI Source (Negative Mode) Column_lcms->ESI MassAnalyzer Mass Analyzer (e.g., Triple Quadrupole) ESI->MassAnalyzer Detector_ms Detector MassAnalyzer->Detector_ms TIC Total Ion Chromatogram Detector_ms->TIC EIC Extracted Ion Chromatogram (m/z 249) TIC->EIC Integration_lcms Peak Integration EIC->Integration_lcms Calibration_lcms Calibration Curve Integration_lcms->Calibration_lcms Quantification_lcms Quantification Calibration_lcms->Quantification_lcms

Caption: Experimental workflow for LC-MS analysis.

Comparative Study of Sulfonating Agents for 2-Bromotoluene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonating agent is critical for optimizing the synthesis of key intermediates. This guide provides a comparative analysis of various sulfonating agents for the sulfonation of 2-bromotoluene, supported by available experimental data to facilitate informed decision-making in process development and scale-up.

The sulfonation of 2-bromotoluene introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, yielding isomers of 2-bromotoluenesulfonic acid. The position of this functional group is influenced by the directing effects of the bromine and methyl substituents, as well as the nature of the sulfonating agent and reaction conditions. This comparison focuses on commonly used sulfonating agents and their impact on product distribution and reaction efficiency.

Executive Summary of Comparative Performance

The selection of a sulfonating agent for 2-bromotoluene significantly impacts the resulting isomer distribution and reaction yield. Below is a summary of findings from documented experimental studies.

Sulfonating AgentReaction ConditionsIsomer Distribution (%)Total Yield (%)Reference
Sulfur Trioxide (SO₃) in Nitromethane Not specified4-sulfonic acid: 325-sulfonic acid: 636-sulfonic acid: 5Not specified[1]
Sulfuric Acid with Thionyl Chloride RefluxNot specifiedNot specified[2][3]

Detailed Experimental Protocols

Sulfonation of 2-Bromotoluene with Sulfur Trioxide in Nitromethane

While a detailed experimental protocol was not provided in the source, the sulfonation of 2-bromotoluene with sulfur trioxide in nitromethane has been reported to yield a specific isomer distribution. The reaction likely proceeds via an electrophilic aromatic substitution mechanism.

Reported Isomer Distribution:

  • 2-Bromo-4-toluenesulfonic acid: 32%

  • 2-Bromo-5-toluenesulfonic acid: 63%

  • 2-Bromo-6-toluenesulfonic acid: 5%[1]

Sulfonation of 2-Bromotoluene with Sulfuric Acid and Thionyl Chloride

This method utilizes thionyl chloride to react with the water produced during the sulfonation, thereby maintaining the concentration of the sulfuric acid and driving the reaction.

General Experimental Procedure: A mixture of 2-bromotoluene, sulfuric acid, and thionyl chloride is heated under reflux. The thionyl chloride is added to facilitate the reaction by removing water as it is formed. Following the reaction, the product mixture would typically be worked up to isolate the resulting sulfonic acid isomers.[2][3]

Note: The original study did not provide specific quantities of reactants, reaction times, or a detailed work-up and analysis procedure for the sulfonation of 2-bromotoluene.

Logical Workflow for Comparative Analysis

The process of selecting a suitable sulfonating agent for 2-bromotoluene involves several key stages, from initial screening to final product analysis. The following diagram illustrates a logical workflow for such a comparative study.

cluster_0 Phase 1: Reagent Selection & Preparation cluster_1 Phase 2: Parallel Sulfonation Reactions cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Analysis & Comparison A Identify Potential Sulfonating Agents (H₂SO₄, SO₃, ClSO₃H, etc.) B Procure & Prepare 2-Bromotoluene A->B C Prepare Sulfonating Agent Solutions/Mixtures A->C D Reaction with Sulfuric Acid C->D E Reaction with Sulfur Trioxide C->E F Reaction with Chlorosulfonic Acid C->F G Quenching & Neutralization D->G E->G F->G H Isolation of Sulfonic Acid Products G->H I Characterization (NMR, MS, etc.) H->I J Quantitative Analysis (HPLC, GC) - Isomer Distribution - Yield H->J K Comparative Data Analysis I->K J->K

Caption: Logical workflow for a comparative study of sulfonating agents.

Reaction Pathway and Directing Effects

The sulfonation of 2-bromotoluene is an electrophilic aromatic substitution reaction. The incoming electrophile, typically SO₃ or a related species, attacks the electron-rich aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the bromine atom (-Br). Both are ortho-, para-directing groups. However, the interplay of their activating/deactivating and steric effects determines the final isomer distribution.

2-Bromotoluene 2-Bromotoluene Electrophilic_Attack Electrophilic Aromatic Substitution 2-Bromotoluene->Electrophilic_Attack Sulfonating_Agent Sulfonating Agent (e.g., SO₃, H₂SO₄) Sulfonating_Agent->Electrophilic_Attack Isomer_Mixture Mixture of 2-Bromotoluenesulfonic Acid Isomers Electrophilic_Attack->Isomer_Mixture

References

Purity Validation of 5-Bromo-2-methylbenzene-1-sulfonic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of methods for validating the purity of 5-Bromo-2-methylbenzene-1-sulfonic acid, focusing on the traditional acid-base titration method and modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).

Introduction

This compound is an important intermediate in organic synthesis. Its purity directly impacts the yield and quality of downstream products. Therefore, robust analytical methods are required to accurately determine its purity. This guide details the experimental protocols for titration, HPLC, and IC, and presents a comparative summary of their performance based on key analytical parameters.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the different analytical methods for the purity assessment of this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)
Principle Neutralization reaction between the sulfonic acid (a strong acid) and a strong base.Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Separation of ions based on their affinity to an ion-exchange resin.[1]
Accuracy Good, but can be affected by the presence of other acidic or basic impurities. A study on petroleum sulfonates showed a relative error of about 6%.[2]High. Can be very accurate with proper calibration.High. A study on sulfonic acid counter ions reported accuracy between 97% and 102%.[3]
Precision (%RSD) Good. Modern autotitrators can achieve a precision of 0.1%.[4] Manual titrations may have a precision of around 3%.[2]Very good. Routinely better than 1%, with the potential to reach below 0.5%.[4]Excellent. Typically below 2.0%.[3]
Specificity/Selectivity Low. The method is not specific and will titrate any acidic impurity present.High. Can separate the main component from structurally similar impurities.High. Effective in separating various anions.[1]
Limit of Detection (LOD) / Limit of Quantification (LOQ) Higher compared to chromatographic methods.Low. Suitable for trace impurity analysis.Very low. Detection limits can be in the sub-micromolar range.[1]
Throughput Low to medium. Can be automated but is generally slower than chromatographic methods.High. Autosamplers allow for the analysis of many samples in a single run.High. Suitable for routine quality control with high sample loads.
Cost Low instrumentation cost. Reagents are relatively inexpensive.High initial instrument cost. Solvents and columns contribute to running costs.High initial instrument cost. Columns and eluents are specific expenses.
Complexity Simple to perform, especially with an indicator. Potentiometric titration requires more sophisticated equipment.Moderate to high. Requires skilled operators for method development and troubleshooting.Moderate to high. Requires expertise in ion chromatography systems.

Experimental Protocols

Purity Determination by Potentiometric Acid-Base Titration

This method relies on the neutralization of the strongly acidic sulfonic acid group with a standardized strong base.

Apparatus:

  • pH meter with a glass electrode and a reference electrode

  • Automatic or manual burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Volumetric flask (100 mL)

  • Analytical balance

Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve the sample in deionized water and dilute to the mark.

  • Pipette 20 mL of the sample solution into a 250 mL beaker.

  • Add approximately 80 mL of deionized water to ensure the electrodes are well immersed.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode and reference electrode into the solution.

  • Begin stirring the solution at a moderate speed.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH value after each addition of the titrant. Add the titrant in smaller increments as the pH begins to change more rapidly.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point has been passed.

  • The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of pH versus the volume of NaOH added) or by calculating the first or second derivative of the curve.

  • Calculate the purity of the sample based on the volume of NaOH consumed at the equivalence point.

Indicator Method (Alternative): For a simpler, albeit potentially less precise, determination, an indicator can be used.

  • Follow steps 1-4 of the potentiometric titration protocol.

  • Add 2-3 drops of a suitable indicator, such as phenolphthalein or bromothymol blue.[5][6]

  • Titrate with the standardized 0.1 M NaOH solution until the indicator undergoes a distinct color change at the endpoint. Phenolphthalein changes from colorless to pink, while bromothymol blue changes from yellow to blue.[5][7]

  • Calculate the purity based on the volume of NaOH used to reach the endpoint.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity for purity analysis, allowing for the separation and quantification of the main compound and any potential impurities. A reversed-phase method is commonly employed for aromatic sulfonic acids.

Apparatus:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, pH adjusted) or an ion-pairing reagent if necessary.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution. The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard and the sample to be analyzed in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution of the reference standard.

  • Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).

  • Inject the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Identify and, if necessary, quantify any impurity peaks. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Purity Determination by Ion Chromatography (IC)

Ion chromatography is a powerful technique for the analysis of ionic species and is particularly well-suited for the direct determination of sulfonic acids.[1]

Apparatus:

  • Ion chromatography system with a conductivity detector

  • Anion-exchange column

  • Suppressor (if using suppressed conductivity detection)

  • Data acquisition and processing software

Reagents:

  • This compound reference standard

  • Eluent (e.g., a solution of sodium hydroxide or sodium carbonate/bicarbonate)

  • Water (deionized, high purity)

Chromatographic Conditions (Example):

  • Eluent: A suitable concentration of sodium hydroxide or a carbonate/bicarbonate buffer. A gradient elution may be necessary to separate all components.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Suppressed conductivity

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard and the sample in high-purity deionized water.

  • Prepare a series of calibration standards by diluting the reference stock solution.

  • Inject the calibration standards into the IC system to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the 5-Bromo-2-methylbenzene-1-sulfonate peak based on its retention time and the calibration curve.

  • Calculate the purity of the sample.

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in deionized water weigh->dissolve setup Set up titrator and calibrate pH meter dissolve->setup titrate Titrate with standardized NaOH setup->titrate record Record pH vs. volume of titrant titrate->record plot Plot titration curve record->plot determine_ep Determine Equivalence Point (EP) plot->determine_ep calculate Calculate purity determine_ep->calculate

Caption: Experimental workflow for the purity validation of this compound by potentiometric titration.

Method_Comparison cluster_methods Analytical Methods cluster_titration_attr Titration Attributes cluster_hplc_attr HPLC Attributes cluster_ic_attr IC Attributes main Purity Validation of This compound titration Titration main->titration hplc HPLC main->hplc ic Ion Chromatography main->ic t_cost Low Cost titration->t_cost t_spec Low Specificity titration->t_spec t_acc Good Accuracy titration->t_acc h_cost High Cost hplc->h_cost h_spec High Specificity hplc->h_spec h_prec High Precision hplc->h_prec i_cost High Cost ic->i_cost i_sens High Sensitivity ic->i_sens i_acc High Accuracy ic->i_acc

Caption: Logical comparison of analytical methods for purity validation.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Acid-base titration is a cost-effective and straightforward method suitable for routine quality control where high throughput and the detection of trace impurities are not critical. Its main limitation is the lack of specificity.

  • HPLC provides excellent specificity and precision, making it ideal for detecting and quantifying organic impurities. It is a versatile technique that can be adapted for various related substances.

  • Ion Chromatography offers high accuracy and sensitivity for the direct analysis of the sulfonic acid anion and other ionic impurities. It is particularly advantageous when the sample matrix is complex.

For comprehensive purity profiling and in regulated environments such as drug development, the use of a high-specificity method like HPLC or IC is recommended. Titration can serve as a valuable complementary technique for a quick and simple assay of the total acidic content.

References

Analysis of Trace Impurities in 5-Bromo-2-methylbenzene-1-sulfonic acid Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is of paramount importance. 5-Bromo-2-methylbenzene-1-sulfonic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of trace impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of trace impurities in this compound samples, supported by experimental data from related compounds.

Potential Impurities in this compound

While specific impurity profiling for this compound is not extensively documented in publicly available literature, potential impurities can be inferred from its synthesis and the general chemistry of sulfonic acids. A primary concern is the formation of genotoxic impurities (GTIs), such as sulfonate esters, which can arise from the reaction of the sulfonic acid with residual alcohols used as solvents during the manufacturing process. These alkylating agents have been shown to exert genotoxic effects and are strictly regulated.[1] Other potential impurities may include starting materials, byproducts from the sulfonation reaction, and degradation products.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the effective detection and quantification of trace impurities. The most common and powerful methods for impurity profiling include High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for sulfonic acids.[2] UPLC, a more recent advancement, offers higher resolution, sensitivity, and speed of analysis. For sulfonic acids, which can be highly polar, reversed-phase HPLC methods may require the use of ion-pairing reagents or specialized columns to achieve adequate retention and peak shape.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile impurities.[4] It is particularly effective for the detection of potential genotoxic impurities like alkyl sulfonate esters.[1][5] In some cases, derivatization may be necessary to improve the volatility of the analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is capable of detecting and identifying a wide range of impurities without the need for derivatization.[2] It is particularly advantageous for the analysis of complex samples and for identifying unknown impurities.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS for the analysis of trace impurities in sulfonic acid-related compounds, based on available data.

ParameterHPLC/UPLCGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.5 ppm (for sulfonate esters)[6]0.055 - 41 ppm (for various sulfonate esters)[4][7]Low ppb levels achievable
Limit of Quantification (LOQ) ~0.3 - 5 ppm0.1 - 120 µg/mL (for various sulfonate esters)[4][7]Low ppb levels achievable
Linearity (Correlation Coefficient) >0.99[6]>0.997[4]>0.99
Precision (%RSD) < 5%[6]< 10%[7]< 15%
Selectivity Good, can be enhanced with specific detectors (e.g., PDA)Excellent, based on mass-to-charge ratioExcellent, highly specific
Throughput Moderate (UPLC offers higher throughput)HighModerate to High

Experimental Protocols

HPLC-UV Method for General Impurity Profiling

This protocol is a general guideline for the analysis of non-volatile impurities in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    • 0-10 min: 5% B

    • 10-30 min: 5-95% B

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

GC-MS Method for the Analysis of Potential Genotoxic Impurities (Sulfonate Esters)

This protocol is designed for the sensitive detection of volatile and semi-volatile impurities, particularly sulfonate esters.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: 25°C/min to 250°C.

    • Hold: 10.5 minutes at 250°C.[4]

  • Injector Temperature: 200°C.[4]

  • Transfer Line Temperature: 300°C.[4]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Injection Mode: Split (10:1).[4]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 10 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing cluster_reporting Results Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC / UPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS LCMS LC-MS Analysis Preparation->LCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: Experimental workflow for trace impurity analysis.

logic_diagram cluster_properties Key Properties cluster_methods Recommended Method Impurity Impurity Properties Volatility Volatility Impurity->Volatility Polarity Polarity Impurity->Polarity Thermal_Stability Thermal Stability Impurity->Thermal_Stability GCMS GC-MS Volatility->GCMS High HPLC HPLC / UPLC Volatility->HPLC Low LCMS LC-MS Volatility->LCMS Broad Range Polarity->HPLC High/Medium Polarity->LCMS Broad Range Thermal_Stability->GCMS Stable Thermal_Stability->HPLC Labile Thermal_Stability->LCMS Broad Range

Caption: Logic for analytical method selection.

References

Efficacy comparison of catalysts for reactions involving 5-Bromo-2-methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various catalysts employed in aromatic sulfonation reactions. Due to the limited availability of direct comparative studies on the sulfonation of 5-Bromo-2-methylbenzene-1-sulfonic acid, this document focuses on the sulfonation of toluene as a representative and closely related substrate. The data presented here provides valuable insights into the expected performance of different catalyst types, which can inform the selection of catalysts for the synthesis of this compound, likely produced through the sulfonation of 2-bromotoluene.

The catalysts are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages in terms of activity, selectivity, and ease of use.

Comparative Performance of Catalysts in Toluene Sulfonation

The following table summarizes the performance of different catalysts in the sulfonation of toluene, providing a baseline for understanding their potential efficacy in the sulfonation of other substituted aromatics like 2-bromotoluene.

Catalyst TypeCatalystSubstrateSulfonating AgentTemperature (°C)Time (h)Yield (%)Isomer Distribution (o:m:p)Reference
Homogeneous Ionic Liquid ([C₁₀mim][OTf])TolueneSO₃25-98-99Not specified[1]
Homogeneous Ionic Liquid ([emim][HSO₄])TolueneSO₃--99Not specified[1]
Heterogeneous Silica-supported Perchloric Acid (SiO₂/HClO₄)TolueneNaHSO₃Reflux39010:0:90
Heterogeneous Silica-supported Potassium Hydrogen Sulfate (SiO₂/KHSO₄)TolueneNaHSO₃Reflux48512:0:88
Heterogeneous Zeolite H-BetaTolueneNitric Acid (for nitration, as a proxy for electrophilic substitution)---High para-selectivity[2]

Note: The data for Zeolite H-Beta is from a nitration reaction, which is another type of electrophilic aromatic substitution. It is included to suggest its potential for shape-selective catalysis in sulfonation, favoring the para-isomer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Sulfonation of Toluene using Ionic Liquids
  • Catalyst: 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C₁₀mim][OTf]) or 1-ethyl-3-methylimidazolium hydrogen sulfate ([emim][HSO₄])[1].

  • Reactants: Toluene and sulfur trioxide (SO₃)[1].

  • Procedure: In a typical reaction, the aromatic compound and the sulfonating agent (SO₃) are mixed in the presence of the ionic liquid. The reaction proceeds efficiently to yield the monosulfonated product. The ionic liquid can be in excess relative to the reactants to act as a solvent or in catalytic amounts[1].

  • Product Isolation: The product, toluenesulfonic acid, can be separated from the ionic liquid by vacuum distillation, solvent extraction, or steam distillation. The ionic liquid can be recovered and reused[1].

Sulfonation of Toluene using Silica-Supported Solid Acids
  • Catalyst Preparation:

    • SiO₂/HClO₄: Silica gel is impregnated with an aqueous solution of perchloric acid (HClO₄), followed by drying to obtain the supported catalyst.

    • SiO₂/KHSO₄: Silica gel is impregnated with an aqueous solution of potassium hydrogen sulfate (KHSO₄), followed by drying.

  • Reactants: Toluene and sodium bisulfite (NaHSO₃).

  • Procedure: The aromatic compound (10 mmol), NaHSO₃, and the silica-supported catalyst (0.30 g) are mixed. For conventional heating, the mixture is refluxed for the specified time. For microwave-assisted synthesis, the mixture is irradiated in a microwave oven.

  • Product Isolation: After the reaction is complete, the solid catalyst is filtered off. The filtrate is treated with a sodium bicarbonate solution, and the sulfonic acid product is isolated, typically as its sodium salt.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the comparative evaluation of catalyst efficacy in aromatic sulfonation.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Comparison cluster_conclusion Conclusion cat_select Catalyst Selection (e.g., Lewis Acids, Solid Acids, Ionic Liquids) rxn_setup Reaction Setup (Control of T, P, time, solvent) cat_select->rxn_setup sub_prep Substrate Preparation (this compound precursor) sub_prep->rxn_setup cat_A Reaction with Catalyst A rxn_setup->cat_A cat_B Reaction with Catalyst B rxn_setup->cat_B cat_C Reaction with Catalyst C rxn_setup->cat_C prod_iso Product Isolation & Purification cat_A->prod_iso cat_B->prod_iso cat_C->prod_iso yield_calc Yield & Conversion Calculation prod_iso->yield_calc regio_det Regioselectivity Determination (e.g., GC-MS, NMR) prod_iso->regio_det data_comp Data Comparison in Table yield_calc->data_comp regio_det->data_comp conclusion Optimal Catalyst Identification data_comp->conclusion

Caption: Workflow for comparing catalyst efficacy in aromatic sulfonation.

Signaling Pathways in Catalytic Sulfonation

The general mechanism for electrophilic aromatic sulfonation involves the generation of an electrophile (typically SO₃ or a protonated form) which then attacks the electron-rich aromatic ring. The specific pathway can be influenced by the catalyst.

G cluster_pathway General Electrophilic Aromatic Sulfonation Pathway A Aromatic Substrate (e.g., 2-Bromotoluene) D Sigma Complex (Arenium Ion Intermediate) A->D B Electrophile Generation (e.g., SO3) B->D attacks C Catalyst (e.g., Lewis Acid, Solid Acid) C->B activates E Deprotonation D->E E->C regenerates F Sulfonated Product (this compound) E->F forms

Caption: Generalized pathway for catalytic electrophilic aromatic sulfonation.

References

A Spectroscopic Comparison of 5-Bromo-2-methylbenzene-1-sulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 5-Bromo-2-methylbenzene-1-sulfonic acid and two of its positional isomers. Differentiating these isomers is critical for ensuring the purity of synthesized compounds, controlling reaction pathways, and verifying the structure of active pharmaceutical ingredients and intermediates. The following sections present comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: Comparative Spectroscopic Data

The structural similarity of these isomers necessitates a multi-technique approach for unambiguous identification. The following tables summarize the predicted and characteristic spectroscopic data for each compound.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

IsomerSpectroscopic TechniquePredicted Chemical Shifts (δ, ppm)
This compound ¹H NMR ~10.5-12.0 (s, 1H, -SO₃H), ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)
¹³C NMR ~142 (C-S), ~139 (C-C), ~135 (C-Br), ~132 (C-H), ~128 (C-H), ~125 (C-H), ~20 (C-CH₃)
3-Bromo-2-methylbenzene-1-sulfonic acid ¹H NMR ~10.5-12.0 (s, 1H, -SO₃H), ~7.7 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~2.6 (s, 3H, -CH₃)
¹³C NMR ~141 (C-S), ~138 (C-C), ~134 (C-H), ~130 (C-H), ~128 (C-H), ~124 (C-Br), ~21 (C-CH₃)
4-Bromo-3-methylbenzene-1-sulfonic acid ¹H NMR ~10.5-12.0 (s, 1H, -SO₃H), ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃)
¹³C NMR ~143 (C-S), ~140 (C-C), ~133 (C-H), ~131 (C-H), ~129 (C-H), ~127 (C-Br), ~19 (C-CH₃)

Table 2: Comparative FT-IR Spectroscopy Data

IsomerKey Vibrational ModesCharacteristic Frequencies (cm⁻¹)
All Isomers O-H stretch (sulfonic acid)3200-2500 (very broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -CH₃)2980-2850
C=C stretch (aromatic ring)1600-1450
S=O stretch (asymmetric & symmetric)1250-1120 and 1080-1010 (strong)
C-S stretch800-650
C-Br stretch650-550
Fingerprint Region1400-600 (distinct patterns for each isomer)

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

IsomerKey Fragmentation DataPredicted m/z RatioNotes
All Isomers Molecular Ion [M]⁺250 / 252Isotopic pattern (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br is the most definitive feature.
[M - OH]⁺233 / 235Loss of hydroxyl radical from the sulfonic acid group.
[M - SO₂]⁺186 / 188Loss of sulfur dioxide.
[M - SO₃H]⁺169 / 171Loss of the entire sulfonic acid group, resulting in a bromotoluene radical cation.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility of the spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sulfonic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve polar sulfonic acids and to allow observation of the acidic proton.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra at 25 °C. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). A standard single-pulse experiment is sufficient.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).

  • Analysis: Analyze chemical shifts, signal integrations, and spin-spin coupling patterns to determine the substitution pattern on the aromatic ring.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as acetone or methylene chloride.[1][2]

    • Place one drop of the resulting solution onto the surface of a single NaCl or KBr salt plate.[1][2]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[1][2]

    • If the resulting spectrum has peaks that are too intense, clean the plate and use a more dilute solution. If peaks are too weak, add another drop of the solution and re-evaporate.[1][2]

  • Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for key functional groups (O-H, S=O, C-Br) and compare the fingerprint regions (1400-600 cm⁻¹) of the isomers for subtle structural differences.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer coupled with a gas chromatography (GC-MS) system or a direct insertion probe, using an Electron Ionization (EI) source.[3][4]

  • Sample Preparation: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. For direct probe analysis, a few micrograms of the solid sample are placed in a capillary tube.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level produces extensive, reproducible fragmentation patterns useful for structural elucidation and library matching.[3][4][5][6]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 350.

  • Analysis: Examine the mass of the molecular ion to confirm the elemental composition. The key diagnostic feature will be the M⁺ and M+2 isotopic cluster characteristic of a bromine-containing compound. Analyze the fragmentation pattern to confirm the presence of the sulfonic acid and methyl groups.

Visualization of Analytical Workflow

The logical process for comparing and identifying the isomers using the described spectroscopic techniques is illustrated below.

References

A Comparative Benchmarking of Canagliflozo in Synthesis Routes from Diverse Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides an objective comparison of prominent synthesis routes for canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, starting from different materials. The performance of each route is benchmarked using experimental data on yield and purity, alongside a qualitative assessment of cost and environmental considerations.

This analysis focuses on three main synthetic strategies for canagliflozin, each distinguished by its initial building blocks:

  • Route 1: Synthesis commencing with 5-bromo-2-methylbenzoic acid. This widely referenced method involves the construction of the central diarylmethane scaffold through a Friedel-Crafts acylation, followed by reduction and subsequent glycosylation.

  • Route 2: Synthesis initiated from 4-fluorophenylboronic acid and 2-methyl-5-bromothiophene. This approach utilizes a Suzuki coupling reaction to form the biaryl linkage early in the synthetic sequence.

  • Route 3: Convergent synthesis using a pre-formed aglycone and a glucose derivative. This strategy focuses on preparing the complex aglycone, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, and coupling it with a protected gluconolactone.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for the three benchmarked synthetic routes to canagliflozin.

Table 1: Comparison of Overall Yield and Purity

Synthetic RouteKey Starting MaterialsOverall Yield (%)Final Product Purity (%)
Route 1 5-bromo-2-methylbenzoic acid, Thiophene, D-glucono-1,5-lactone~35-47%[1]>99.8%[1]
Route 2 4-fluorophenylboronic acid, 2-methyl-5-bromothiophene, D-glucono-1,5-lactoneNot explicitly stated, but individual high-yielding steps are reported.High purity achievable through crystallization.
Route 3 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone>75%[2]>99.9%[2]

Table 2: Stage-wise Yield Comparison

Synthetic StageRoute 1 Yield (%)Route 2 Yield (%)Route 3 Yield (%)
Aglycone Synthesis Friedel-Crafts Acylation: 86%[1][3]; Reduction: 77%[1][3]Suzuki Coupling: 93%[4]; Bromination & Friedel-Crafts Alkylation: High yields reported[4]Not Applicable (Starting Material)
Glycosylation C-Arylation with protected gluconolactone: Yields varyCondensation with silylated gluconolactone: High yields reportedCondensation: High yields reported
Deprotection & Final Steps Reductive demethoxylation: 67% from intermediate G[1]Etherification and demethoxylation stepsCatalytic Hydrogenation & Hydrolysis: High yields reported

Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

Route 1: Key Experimental Protocol - Friedel-Crafts Acylation and Reduction
  • Acyl Chloride Formation: 5-bromo-2-methylbenzoic acid is reacted with oxalyl chloride to yield the corresponding acid chloride[1][3].

  • Friedel-Crafts Acylation: The acid chloride is then coupled with thiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone. This step has been reported with a yield of 86%[1][3].

  • Ketone Reduction: The resulting ketone is reduced using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride diethyl etherate. Warming the reaction mixture to 35 °C has been shown to improve the yield to 77%[1][3].

Route 2: Key Experimental Protocol - Suzuki Coupling
  • Suzuki Coupling: 4-fluorophenylboronic acid is coupled with 2-methyl-5-bromothiophene in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate). This reaction has been reported to yield 2-methyl-5-(4-fluorophenyl)thiophene in 93% yield[4].

  • Subsequent Functionalization: The resulting compound undergoes further transformations, including bromination and a Friedel-Crafts alkylation with 4-bromotoluene, to construct the aglycone before glycosylation[4].

Route 3: Key Experimental Protocol - Condensation and Deprotection
  • Condensation: 2-(4-fluorophenyl)-5-[(5-halogeno-2-methylphenyl)methyl]thiophene is reacted with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone in an organic solvent. The reaction is catalyzed by a metallic lithium derivative at low temperatures (-30 to 0 °C)[2].

  • Catalytic Hydrogenation and Hydrolysis: The intermediate from the condensation step undergoes a catalytic hydrogenation, which is presented as a more environmentally friendly alternative to harsh reducing agents. The final step is an acidification hydrolysis to yield canagliflozin[2]. This route is reported to have a purity of ≥99.9% and a yield of ≥75%[2].

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each benchmarked synthetic route.

Canagliflozin Synthesis - Route 1 cluster_start Starting Materials cluster_aglycone Aglycone Formation cluster_glycosylation Glycosylation & Final Steps 5-bromo-2-methylbenzoic acid 5-bromo-2-methylbenzoic acid Friedel-Crafts Acylation Friedel-Crafts Acylation 5-bromo-2-methylbenzoic acid->Friedel-Crafts Acylation Thiophene Thiophene Thiophene->Friedel-Crafts Acylation D-glucono-1,5-lactone D-glucono-1,5-lactone Protected Gluconolactone Protected Gluconolactone D-glucono-1,5-lactone->Protected Gluconolactone Ketone Intermediate Ketone Intermediate Friedel-Crafts Acylation->Ketone Intermediate Reduction Reduction Ketone Intermediate->Reduction Aglycone Aglycone Reduction->Aglycone C-Arylation C-Arylation Aglycone->C-Arylation Deprotection/Final Steps Deprotection/Final Steps C-Arylation->Deprotection/Final Steps Protected Gluconolactone->C-Arylation Canagliflozin Canagliflozin Deprotection/Final Steps->Canagliflozin

Figure 1: Synthetic workflow for canagliflozin starting from 5-bromo-2-methylbenzoic acid.

Canagliflozin Synthesis - Route 2 cluster_start Starting Materials cluster_aglycone Aglycone Formation cluster_glycosylation Glycosylation & Final Steps 4-fluorophenylboronic acid 4-fluorophenylboronic acid Suzuki Coupling Suzuki Coupling 4-fluorophenylboronic acid->Suzuki Coupling 2-methyl-5-bromothiophene 2-methyl-5-bromothiophene 2-methyl-5-bromothiophene->Suzuki Coupling D-glucono-1,5-lactone D-glucono-1,5-lactone Protected Gluconolactone Protected Gluconolactone D-glucono-1,5-lactone->Protected Gluconolactone Biaryl Intermediate Biaryl Intermediate Suzuki Coupling->Biaryl Intermediate Further Functionalization Further Functionalization Biaryl Intermediate->Further Functionalization Aglycone Aglycone Further Functionalization->Aglycone Condensation Condensation Aglycone->Condensation Deprotection/Final Steps Deprotection/Final Steps Condensation->Deprotection/Final Steps Protected Gluconolactone->Condensation Canagliflozin Canagliflozin Deprotection/Final Steps->Canagliflozin

Figure 2: Synthetic workflow for canagliflozin starting from 4-fluorophenylboronic acid.

Canagliflozin Synthesis - Route 3 cluster_start Starting Materials cluster_final_steps Final Steps Pre-formed Aglycone Pre-formed Aglycone Condensation Condensation Pre-formed Aglycone->Condensation Silylated Gluconolactone Silylated Gluconolactone Silylated Gluconolactone->Condensation Catalytic Hydrogenation Catalytic Hydrogenation Condensation->Catalytic Hydrogenation Hydrolysis Hydrolysis Catalytic Hydrogenation->Hydrolysis Canagliflozin Canagliflozin Hydrolysis->Canagliflozin

Figure 3: Convergent synthetic workflow for canagliflozin using a pre-formed aglycone.

Discussion and Conclusion

Route 1 represents a well-established and optimized pathway to canagliflozin. The "telescoped" process, where intermediates are not isolated, has led to an improved overall yield of 47% and excellent purity[1]. The starting materials are commercially available, though the multi-step nature of the synthesis impacts the overall efficiency.

Route 2 , employing a Suzuki coupling, offers an efficient method for constructing the key biaryl bond. While the overall yield is not explicitly stated in the reviewed literature, the high yields of the initial steps are promising. The cost-effectiveness of this route would be influenced by the price of the palladium catalyst and boronic acid.

Route 3 stands out for its high overall yield (>75%) and purity (>99.9%), as well as its improved environmental profile by avoiding harsh reducing agents like the BF₃/triethylsilane system[2]. The use of a pre-formed, complex aglycone as a starting material simplifies the final coupling and deprotection steps. The commercial availability and cost of this advanced intermediate would be a primary consideration for industrial-scale production.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-methylbenzene-1-sulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-methylbenzene-1-sulfonic acid, a compound that demands careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent accidental exposure.[4][5] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

Quantitative Safety Data

PropertyValueSource
Molecular Weight 251.10 g/mol [6][7]
Density 1.735 g/cm³

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves neutralization of its acidic character before it is collected for disposal as hazardous waste. This process must be carried out with precision and adherence to safety protocols.

Experimental Protocol: Neutralization with Sodium Bicarbonate

This protocol details the neutralization of a hypothetical 10-gram sample of this compound. Adjust quantities proportionally for different amounts.

Materials:

  • 10 g of this compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker (at least 500 mL)

  • Stirring rod or magnetic stirrer

  • pH meter or pH paper

  • Appropriate PPE (gloves, goggles, lab coat)

  • Fume hood

Procedure:

  • Preparation: In a chemical fume hood, carefully weigh 10 grams of this compound and place it in the large beaker.

  • Dilution: Slowly add approximately 100 mL of deionized water to the beaker while stirring continuously. The acid may not fully dissolve, creating a slurry.

  • Calculation of Neutralizing Agent:

    • The neutralization reaction is: C₇H₇BrO₃S + NaHCO₃ → C₇H₆BrNaO₃S + H₂O + CO₂

    • The molar mass of this compound is 251.10 g/mol .

    • The molar mass of sodium bicarbonate is 84.01 g/mol .

    • The reaction proceeds in a 1:1 molar ratio.

    • Moles of the sulfonic acid = 10 g / 251.10 g/mol ≈ 0.0398 mol.

    • Therefore, the required moles of sodium bicarbonate is also approximately 0.0398 mol.

    • Mass of sodium bicarbonate = 0.0398 mol * 84.01 g/mol ≈ 3.34 grams. It is advisable to use a slight excess (e.g., 10%) to ensure complete neutralization, so approximately 3.7 grams will be used.

  • Neutralization: Slowly and incrementally add the calculated amount of sodium bicarbonate to the acidic solution while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence. Add the bicarbonate at a rate that prevents excessive foaming and splashing.

  • pH Monitoring: After the addition of sodium bicarbonate is complete and the effervescence has subsided, check the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6.0 and 8.0. If the solution is still acidic, add small amounts of sodium bicarbonate until the target pH is reached.

  • Waste Collection: The neutralized solution should be transferred to a clearly labeled hazardous waste container.

  • Final Disposal: The container must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, regional, and national regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Precaution cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood WeighAcid Weigh Acid FumeHood->WeighAcid Dilute Dilute with Water WeighAcid->Dilute CalculateBase Calculate NaHCO3 Dilute->CalculateBase AddBase Slowly Add NaHCO3 CalculateBase->AddBase CheckpH Monitor pH to 6-8 AddBase->CheckpH CollectWaste Collect Neutralized Waste CheckpH->CollectWaste LabelContainer Label Waste Container CollectWaste->LabelContainer ContactDisposal Arrange Professional Disposal LabelContainer->ContactDisposal

Caption: Disposal workflow for this compound.

Emergency Procedures

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[1] In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1] In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Accidental Release: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8] Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.[8]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.